Product packaging for Lipase(Cat. No.:CAS No. 9001-62-1)

Lipase

カタログ番号: B570770
CAS番号: 9001-62-1
分子量: 238.202
InChIキー: QWZUIMCIEOCSJF-CHHCPSLASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lipase (Triacylglycerol Acyl Hydrolase, EC 3.1.1.3) is a core hydrolase enzyme that catalyzes the breakdown of triglycerides into fatty acids, diacylglycerols, monoglycerols, and glycerol . As a serine hydrolase, it operates through a catalytic triad typically composed of serine, histidine, and aspartic acid residues, and is characterized by its unique alpha/beta hydrolase fold . A key mechanistic feature of many lipases is "interfacial activation," where the enzyme's activity significantly increases at the oil-water interface. This is often regulated by a mobile protein domain, or "lid," which opens in the presence of lipid substrates, exposing the active site . In research settings, this compound is indispensable for studying digestive physiology and fat metabolism, including the mechanisms of lipid absorption and transport . Its value extends far beyond physiological studies; lipases are versatile biocatalysts in organic and non-aqueous media, enabling key synthetic reactions such as esterification, transesterification, and interesterification . This makes them critical for investigations into biofuel production (specifically biodiesel), the synthesis of fine chemicals, and the enantioselective production of pharmaceuticals . Furthermore, lipases are widely used as model enzymes in industrial biotechnology research, with applications in the development of detergents, food processing, and waste management . This product is supplied for Research Use Only (RUO). It is strictly prohibited for diagnostic, therapeutic, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3NaO2+ B570770 Lipase CAS No. 9001-62-1

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diol
Source PubChem
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InChI

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRPHCQLJZXMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3NaO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Rizolipase
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CAS No.

52722-53-9, 9001-62-1, 9014-49-7
Record name NSC87878
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Record name Triacylglycerol lipase
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lipase, triacylglycerol
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Structural Biology and Functional Architecture of Lipases

Conserved Structural Motifs in Lipase Enzymes

Despite diverse origins and substrate specificities, most lipases share common structural elements critical for their function.

The α/β-Hydrolase Fold: A Universal Scaffold

A defining characteristic of lipases is the presence of the α/β-hydrolase fold. This structural scaffold is common to a large superfamily of hydrolytic enzymes with varied catalytic functions and phylogenetic origins. ebi.ac.ukoup.comcathdb.infowikipedia.org The core of this fold typically consists of eight β-strands, which are mostly parallel, surrounded by α-helices. cathdb.infowikipedia.orgmdpi.com This arrangement forms a central β-sheet structure. cathdb.infonih.gov The catalytic residues are positioned on loops connecting the β-strands and α-helices, with the "nucleophilic elbow" loop being a particularly conserved feature. cathdb.infomdpi.com

The Catalytic Triad (B1167595): Serine, Histidine, and Aspartate/Glutamate (B1630785) Residues

Lipases, as serine hydrolases, possess a catalytic triad within their active site. taylorandfrancis.comwikipedia.orgnih.gov This triad is a conserved arrangement of three amino acid residues: a nucleophilic Serine (Ser), a basic Histidine (His), and an acidic residue, typically Aspartate (Asp) or less commonly Glutamate (Glu). taylorandfrancis.comresearchgate.netcaldic.comresearchgate.netnih.gov These residues are precisely positioned in the three-dimensional structure, although their location in the primary sequence can vary. nih.gov The catalytic triad residues work cooperatively to facilitate the hydrolysis of ester bonds. taylorandfrancis.comresearchgate.net The mechanism involves the Serine residue acting as the nucleophile, activated by the Histidine, which is in turn stabilized by the acidic Aspartate or Glutamate. researchgate.netebi.ac.uk

The Oxyanion Hole: Stabilization of Reaction Intermediates

Another crucial structural feature in the active site of lipases is the oxyanion hole. researchgate.netnih.govebi.ac.ukfrontiersin.orgnih.govmdpi.comfiveable.me This region is responsible for stabilizing the negatively charged tetrahedral intermediate that forms during the catalytic reaction. ebi.ac.ukfiveable.me The oxyanion hole is typically formed by the backbone amide groups of one or more amino acid residues, which provide hydrogen bond donors to the transient negative charge on the carbonyl oxygen of the substrate. ebi.ac.ukfiveable.me This stabilization lowers the transition state energy, thereby enhancing the catalytic rate. fiveable.me The specific residues forming the oxyanion hole can vary among different this compound families, and these differences can influence substrate specificity and catalytic efficiency. fiveable.memdpi.commdpi.com Lipases are sometimes classified based on the type of residues in their oxyanion hole, such as the GX and GGGX classes. nih.govmdpi.com

Interfacial Activation Mechanism: The "Lid" Hypothesis

A distinctive characteristic of many lipases is their significantly higher activity at lipid-water interfaces compared to in bulk aqueous solution. nih.govnih.govfrontiersin.orgmdpi.commdpi.comiucr.orgacs.org This phenomenon is known as interfacial activation and is largely explained by the "lid" hypothesis. nih.govfrontiersin.orgmdpi.comiucr.org

Conformational Changes of the Lid Domain

Most lipases possess a mobile structural element, often an alpha-helical segment, referred to as the "lid" or "flap". nih.govnih.govfrontiersin.orgnih.govmdpi.commdpi.comoup.com In aqueous environments, this lid typically covers the active site, rendering the enzyme in a less active or inactive "closed" conformation. frontiersin.orgnih.govoup.com Upon encountering a hydrophobic interface, the lid undergoes a conformational change, moving away from the active site to expose it to the substrate. nih.govnih.govfrontiersin.orgnih.govmdpi.commdpi.comacs.orgoup.com This transition to an "open" conformation is crucial for substrate access and full catalytic activity. nih.govmdpi.comoup.com The movement of the lid can involve significant structural rearrangement. oup.com

Environmental Inducers of Lid Opening (e.g., Hydrophobic Interface)

The conformational change of the lid is primarily triggered by the presence of a hydrophobic environment, such as a lipid-water interface, organic solvents, or hydrophobic surfaces. nih.govacs.orgacs.orgdsmz.de The lid domain often has an amphipathic nature, with a hydrophobic face oriented towards the active site in the closed conformation and a more hydrophilic face exposed to the solvent. nih.govmdpi.com When the enzyme interacts with a hydrophobic interface, the hydrophobic face of the lid is thought to interact favorably with the non-polar environment, leading to its displacement and the exposure of a hydrophobic patch around the active site. frontiersin.orgnih.govmdpi.com This interaction facilitates the binding of lipid substrates to the now accessible active site. mdpi.com Studies using techniques like X-ray crystallography and molecular dynamics simulations have provided structural evidence and insights into the molecular mechanisms of lid opening induced by hydrophobic interfaces. frontiersin.orgnih.govmdpi.comacs.orgibm.complos.org

Substrate Binding Site Characterization

The substrate binding site of lipases is located within a pocket situated on top of the central β-sheet. researchgate.netoup.com The nature and properties of this binding site, including its geometry, dimensions, and the amino acids lining it, are fundamental determinants of this compound substrate specificity. oup.commdpi.comnih.gov

Geometry and Dimensions of Substrate Pockets

The shape and physicochemical properties of the substrate binding pocket vary among different lipases, contributing to their diverse specificities. researchgate.netmdpi.comnih.gov Based on the shape of their binding site pocket, lipases can be broadly classified into three categories:

Crevice-like binding sites: These are hydrophobic binding sites located near the protein surface. Examples include lipases from Rhizomucor and Rhizopus species. researchgate.netoup.commdpi.comnih.gov

Funnel-like binding sites: This type of binding site is found in lipases from sources such as Candida antarctica B, Pseudomonas species, mammalian pancreas, and cutinase. researchgate.netoup.commdpi.comnih.gov

Tunnel-like binding sites: Lipases from Candida rugosa and Candida antarctica A are examples of enzymes possessing a tunnel-like binding site. biorxiv.orgoup.commdpi.comnih.govnih.gov

The dimensions of the substrate binding site, particularly its length, also vary considerably between lipases. For instance, the scissile fatty acid binding site can range in length from approximately 7.8 Å in cutinase to about 22 Å in Candida rugosa and Rhizomucor miehei lipases. nih.gov In human pancreatic this compound, the binding site is described as a wide, shallow depression capable of accommodating a fatty acid with a chain length of around eight carbon atoms. nih.gov In contrast, the tunnel-like binding site of Candida rugosa this compound can accommodate fatty acids with chain lengths around 17 carbon atoms. nih.gov

The oxyanion hole, a structural feature that stabilizes the negatively charged tetrahedral intermediate formed during hydrolysis, is also considered part of the active site architecture and contributes to substrate binding. proteopedia.orgresearchgate.netmdpi.comnih.govmdpi.commdpi.com Lipases can be classified based on the type of oxyanion hole they possess (e.g., GX, GGGX, or Y type), which can influence their preference for different carbon chain lengths. mdpi.com

Determinants of Substrate Specificity (e.g., Chain Length)

The shape, size, deepness, and physicochemical properties of the substrate binding pocket, along with the nature and sequence of the amino acids lining it, are the primary factors controlling this compound preference for different acyl group sizes and chain lengths. researchgate.netoup.commdpi.comnih.gov

The lid domain also plays a significant role in substrate specificity. frontiersin.orgfrontiersin.orgresearchgate.net Its specific amino acid sequence and conformational changes are important for activity and selectivity. frontiersin.org Mutations in the lid region or the hinge regions connecting the lid to the main body of the enzyme can affect chain length selectivity. frontiersin.orgmdpi.com For example, studies on Rhizomucor chinensis this compound have shown that substitutions in the lid region can alter substrate specificity. frontiersin.org Swapping the lid of Rhizomucor chinensis this compound with lids from other enzymes has been shown to shift specificity towards shorter or longer chain substrates. frontiersin.org

The amino acid residues within the substrate binding pocket directly interact with the fatty acid chains of the substrate. proteopedia.orgnih.gov These interactions, often hydrophobic in nature, help orient the substrate for optimal hydrolysis. proteopedia.org Altering the amino acid sequences of the binding pocket or lid region through techniques like site-directed mutagenesis is a common strategy to modify this compound substrate specificity, including chain length preference. frontiersin.orgoup.commdpi.comresearchgate.net

Research findings highlight the influence of specific residues on chain length selectivity. For instance, in Candida antarctica this compound A, a residue near the catalytic serine has been identified as essential for discriminating short-chain triglycerides. mdpi.com Mutations near the opening or within the tunnel of the fatty acid binding site in Candida rugosa this compound have been shown to alter specificity towards different chain lengths. nih.gov

Studies on various microbial lipases have demonstrated differing preferences for fatty acid chain lengths, ranging from short to medium and long chains. researchgate.netjmb.or.kr For example, some Staphylococcus lipases show a preference for short and medium chain lengths (C2-C8), while others can hydrolyze lipids irrespective of chain length. jmb.or.kr Streptomyces gobitricini this compound, while efficiently hydrolyzing short and medium-chain triglycerides, exhibited a preference for long-chain substrates like triolein (B1671897) (C18). researchgate.net

The physicochemical state of the lipid substrate, interfacial quality, and surface pressure can also influence this compound activity and specificity. mdpi.com The binding of triglycerides to lipoprotein this compound is thought to involve interaction of hydrophobic residues of the lid region and a C-terminal lipid binding domain, guiding the substrate to the active site. mdpi.com

Data from research on different lipases illustrates the variation in substrate preference based on chain length:

This compound SourcePreferred Fatty Acid Chain LengthNotesSource
Bacillus subtilis this compound AMedium and long carbon chainsAssociated with GX oxyanion hole type. mdpi.com
Lipases with GGGX oxyanion holeShort carbon chain mdpi.com
Candida rugosa this compound~C17Tunnel-like binding site. nih.gov
Human pancreatic this compound~C8Wide, shallow depression binding site. nih.gov
Staphylococcus aureus B56 this compoundShort and medium chains (C2-C8)When using p-nitrophenyl esters as substrates. jmb.or.kr
Streptomyces gobitricini this compoundLong-chain (e.g., C18)Also efficiently hydrolyzes short and medium chains. researchgate.net
Human bile salt-dependent this compoundShorter chain saturated fatty acidsCompared to cod enzyme. nih.gov
Cod bile salt-dependent this compoundLong-chain polyunsaturated (up to C22)Compared to human enzyme. nih.gov
Aspergillus niger MYA 135 this compoundC16 (Palmitic acid)In ethanolysis reactions. conicet.gov.ar

The specific interactions between the alcohol co-substrate and the acyl chain in the this compound active site can also modulate chain length selectivity. conicet.gov.ar Furthermore, studies have indicated that the aliphatic chains of fatty acids, while potentially not directly recognized by the enzyme, can indirectly influence the conformation or interfacial availability of the ester bond in the substrate, leading to minor specificities. nih.gov

Catalytic Mechanisms and Enzymatic Kinetics of Lipases

Mechanistic Pathways of Lipase Catalysis

The core catalytic mechanism of lipases is similar to that of other serine hydrolases and involves the formation of a covalent acyl-enzyme intermediate. stackexchange.comresearchgate.netnih.govrsc.org

Acylation and Deacylation Steps

The catalytic cycle begins with the acylation step. The serine residue within the catalytic triad (B1167595) acts as a nucleophile, attacking the carbonyl carbon of the ester substrate stackexchange.comresearchgate.netebi.ac.uk. This attack is facilitated by the histidine residue, which acts as a general base and deprotonates the serine hydroxyl group, increasing its nucleophilicity diva-portal.orgstackexchange.comebi.ac.uk. The aspartate or glutamate (B1630785) residue stabilizes the positive charge that develops on the histidine during this process diva-portal.orgebi.ac.ukproteopedia.org. This nucleophilic attack leads to the formation of a tetrahedral intermediate. diva-portal.orgstackexchange.comresearchgate.netebi.ac.uk The collapse of this intermediate results in the release of the first product (an alcohol in hydrolysis) and the formation of a covalent acyl-enzyme intermediate, where the acyl group of the substrate is linked to the catalytic serine residue. diva-portal.orgstackexchange.comresearchgate.netebi.ac.ukproteopedia.orgnih.gov

The second part of the catalytic cycle is the deacylation step. A nucleophilic molecule, typically water in hydrolysis reactions, attacks the carbonyl carbon of the acyl-enzyme intermediate. stackexchange.comresearchgate.net This attack is again assisted by the histidine residue, which now acts as a general acid, protonating the serine leaving group. diva-portal.org This forms a second tetrahedral intermediate. diva-portal.orgproteopedia.org The collapse of this intermediate releases the second product (a fatty acid in hydrolysis) and regenerates the free enzyme, allowing it to catalyze further reactions. diva-portal.orgstackexchange.comresearchgate.netproteopedia.org Research on this compound-catalyzed oligomerization and hydrolysis of alkyl lactates has provided direct evidence that enantioselection can be governed by the deacylation step. nih.gov

Formation and Collapse of Tetrahedral Intermediates

The formation of tetrahedral intermediates is a key feature of this compound catalysis. diva-portal.orgstackexchange.comresearchgate.netebi.ac.ukproteopedia.org These intermediates are high-energy transition states that occur during both the acylation and deacylation steps. diva-portal.org The oxyanion hole, a structural feature of the enzyme's active site, plays a crucial role in stabilizing the negatively charged oxygen atom that develops in the tetrahedral intermediates through hydrogen bonding interactions, thereby lowering the activation energy of the reaction. diva-portal.orgstackexchange.comebi.ac.ukproteopedia.org The formation or collapse of the tetrahedral intermediate can influence substrate selectivity. mdpi.com The transition states flanking the tetrahedral intermediates represent the highest energy barriers that the reaction must overcome. diva-portal.org

Diverse Biocatalytic Reactions Mediated by Lipases

While the natural function of lipases is the hydrolysis of ester bonds, their catalytic versatility allows them to mediate a variety of other reactions, particularly in low-water or non-aqueous environments. jmbfs.orgmdpi.comresearchgate.net

Hydrolysis Reactions

Hydrolysis is the most well-known reaction catalyzed by lipases in aqueous media. jmbfs.orgmdpi.com In this reaction, lipases catalyze the breaking of ester bonds by the addition of water, yielding a carboxylic acid and an alcohol. jmbfs.org For triacylglycerols, hydrolysis proceeds stepwise, producing diacylglycerols, monoacylglycerols, glycerol (B35011), and free fatty acids. wikipedia.orgjmbfs.orgui.ac.id The kinetics of this compound-catalyzed hydrolysis can be complex, influenced by factors such as the oil-water interface and substrate concentration. mdpi.comui.ac.idresearchgate.net Kinetic models, such as the Ping-Pong Bi-Bi mechanism, are used to describe the stepwise hydrolysis of triacylglycerols. rsc.orgnih.govui.ac.id

Esterification and Transesterification Reactions

Lipases can catalyze the reverse of hydrolysis, known as esterification, in media with low water activity. jmbfs.orgmdpi.com Esterification involves the formation of an ester bond from a carboxylic acid and an alcohol, with the removal of water. jmbfs.org

Transesterification is another important reaction catalyzed by lipases, particularly in non-aqueous or low-water environments. jmbfs.orgnih.govmdpi.comwikipedia.orgmdpi.com This reaction involves the exchange of the alcohol or acid moiety of an ester with another alcohol or acid. wikipedia.org Alcoholysis, a type of transesterification, involves the reaction of an ester with an alcohol to form a different ester and a different alcohol. jmbfs.orgnih.gov this compound-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism. nih.govscielo.br This reaction is widely used in the synthesis of various esters, including fatty acid alkyl esters for biodiesel production. wikipedia.orgnih.govmdpi.com

Interesterification and Acidolysis Reactions

Lipases also catalyze interesterification, which involves the exchange of acyl groups between two esters (triacylglycerols). jmbfs.orgmdpi.comutl.ptjst.go.jp This reaction can be used to modify the fatty acid composition and distribution on the glycerol backbone of lipids, altering their physical and functional properties. jst.go.jp Enzymatic interesterification can be carried out randomly by non-specific lipases or specifically at certain positions (e.g., sn-1,3 positions) by regiospecific lipases. jst.go.jpsrce.hrnih.gov The mechanism of this compound-catalyzed interesterification involves the hydrolysis of ester bonds followed by re-esterification, and the reaction outcome is influenced by water activity. utl.pt

Acidolysis is a specific type of interesterification where the exchange occurs between an acylglycerol and a free fatty acid. jmbfs.orgmdpi.comutl.ptnih.gov This reaction is particularly useful for incorporating specific fatty acids into triglycerides and is often employed in the synthesis of structured lipids. srce.hrnih.gov

Alcoholysis and Aminolysis Reactions

Lipases can catalyze alcoholysis and aminolysis reactions, which are types of transesterification where an alcohol or an amine acts as the nucleophile instead of water researchgate.netjocpr.comlongdom.org. In alcoholysis, an ester reacts with an alcohol to form a new ester and a released alcohol ugr.es. This reaction is particularly useful for modifying the alkyl group of an ester. For instance, this compound-catalyzed alcoholysis has been applied in the synthesis of red pitaya seed oil esters rsc.org. The proposed mechanism for this compound-catalyzed alcoholysis often involves two steps: initial hydrolysis of the triacylglycerol and subsequent alcoholysis rsc.org.

Aminolysis involves the reaction of an ester with an amine to form an amide and an alcohol thieme-connect.deuni-duesseldorf.dersc.org. This reaction is significant for the synthesis of amide bonds, which are prevalent in pharmaceuticals and fine chemicals rsc.orgnih.gov. This compound-catalyzed aminolysis typically follows the "serine hydrolase mechanism," involving the formation of an acyl-enzyme complex that is then attacked by the amine nucleophile uni-duesseldorf.de. Early studies demonstrated the utility of lipases like porcine pancreatic this compound (PPL) in catalyzing aminolysis in organic solvents thieme-connect.de. While some lipases show activity with bulky amines, recent research explores strategies to overcome size limitations in the amine-binding pocket, sometimes involving the enzymatic synthesis of activated acyl donors followed by non-enzymatic aminolysis thieme-connect.de. The choice of acyl donor is crucial, as highly reactive donors can lead to spontaneous reactions with amines, reducing product enantiomeric excess thieme-connect.de. Lipases have a distinct advantage in amide synthesis due to their very low hydrolytic activity towards amide bonds compared to other hydrolases thieme-connect.de.

Kinetic Characterization of this compound Activity

Understanding the kinetics of this compound-catalyzed reactions is essential for optimizing processes and predicting reaction behavior. However, this compound kinetics can be complex, partly because they often act at oil/water interfaces and the presence of reaction products like diacylglycerols and monoacylglycerols can influence the reaction diva-portal.org.

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions, providing parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) unram.ac.iducl.ac.ukutm.my. Km represents the substrate concentration at which the reaction rate is half of Vmax and is often considered an indicator of the enzyme's affinity for its substrate unram.ac.idnsbmb.org.ng. Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate unram.ac.iducl.ac.uk.

These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linear transformations, such as the Lineweaver-Burk plot unram.ac.iducl.ac.ukutm.my.

Research on lipases from various sources has reported different Km and Vmax values depending on the specific this compound, substrate, and reaction conditions. For example, a this compound from Bacillus sp. showed a Km of 2.5 µM and a Vmax of 0.4 µM/mL/min with p-nitrophenyl laurate (pNPL) as the substrate scielo.br. Another Bacillus sp. This compound exhibited a Km of 0.5 µM and a Vmax of 0.319 µM/mL/min with the same substrate, suggesting a better substrate affinity and catalytic activity scielo.br. For a this compound from germinating oil palm seeds, using p-nitrophenyl palmitate as substrate, Km was found to be 2.5 mM and Vmax was 32.6 µmol/min/mL nsbmb.org.ng.

Here is a table summarizing some reported Michaelis-Menten parameters for lipases:

This compound SourceSubstrateKm (µM or mM)Vmax (µM/mL/min or µmol/min/mL)Citation
Bacillus sp.p-nitrophenyl laurate2.5 µM0.4 µM/mL/min scielo.br
Bacillus sp.p-nitrophenyl laurate0.5 µM0.319 µM/mL/min scielo.br
Germinating oil palm seedsp-nitrophenyl palmitate2.5 mM32.6 µmol/min/mL nsbmb.org.ng
Lactobacillus brevis (immobilized)p-nitrophenylpalmitate0.39 mM1.33 µmol/mg/min sphinxsai.com
Lactobacillus plantarum (immobilized)p-nitrophenylpalmitate0.37 mM1.47 µmol/mg/min sphinxsai.com

Identifying the rate-limiting step in a this compound-catalyzed reaction is crucial for understanding the catalytic mechanism and optimizing reaction conditions. For serine hydrolases, including lipases, the catalytic mechanism involves acylation and deacylation steps diva-portal.org.

In the hydrolysis of p-nitrophenyl acetate (B1210297) by pancreatic this compound, the deacylation step has been identified as the rate-limiting step in the absence of an interface drugbank.com. This step is significantly accelerated by the presence of inert interfaces drugbank.com.

In the context of hydrolysis of triglycerides, the adsorption and desorption of the enzyme at the oil/water interface can be critical steps affecting the kinetics lidsen.com. Some studies suggest that the breakdown of the enzyme-substrate complex to product is the rate-controlling step in the hydrolysis of olive oil lidsen.com. For intracellular lipolysis, adipose triglyceride this compound (ATGL) catalyzes the first and rate-limiting step of hydrolyzing triacylglycerols to diacylglycerols nih.govwikipedia.org. Monoacylglycerol this compound (MGL) is considered the rate-limiting enzyme in the degradation pathway of monoacylglycerols nih.gov.

In alcoholysis reactions, the formation of the acyl-enzyme intermediate can be the rate-determining step, particularly with poor leaving groups diva-portal.org.

Kinetic modeling plays a vital role in describing and predicting the behavior of this compound-catalyzed reactions, which are often complex due to factors like interfacial activation, substrate/product inhibition, and reversibility diva-portal.orgnih.gov. Various kinetic models have been developed to describe this compound-catalyzed processes, including hydrolysis, esterification, and transesterification nih.govconicet.gov.arbiointerfaceresearch.comnih.govresearchgate.netacs.org.

The Ping Pong Bi-Bi mechanism is frequently used to kinetically model reactions catalyzed by lipases, including hydrolysis, alcoholysis, acidolysis, and transesterification nih.govencyclopedia.pub. This model accounts for the formation of an acyl-enzyme intermediate. Other models, such as ordered Bi-Bi and random Bi-Bi, have also been applied depending on the specific substrates and reaction conditions biointerfaceresearch.com.

Kinetic models can incorporate factors such as enzyme concentration, substrate and product concentrations, temperature, and water content to accurately describe reaction rates nih.govconicet.gov.arresearchgate.net. For example, a kinetic model for the enzymatic esterification of oleic acid and ethanol (B145695) catalyzed by immobilized Candida antarctica this compound B (Novozym 435) in a solvent-free medium successfully described the reaction rate under different operating conditions conicet.gov.ar. Kinetic modeling of interesterification reactions catalyzed by immobilized this compound has provided insights into the effects of variables like water concentration, lower glyceride concentration, and substrate inhibition nih.gov.

Kinetic models are valuable for process design, optimization, and scale-up of this compound-catalyzed biotransformations ugr.esbiointerfaceresearch.com.

Thermodynamic Analysis of this compound Function and Inactivation

Thermodynamic analysis provides insights into the energy changes and spontaneity of this compound-catalyzed reactions and inactivation processes.

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. For enzyme-catalyzed reactions, Ea represents the energy barrier that must be overcome for the conversion of substrate to product scirp.org. A lower activation energy indicates a faster reaction rate.

The activation energy for this compound-catalyzed reactions can be determined using the Arrhenius equation, which relates the reaction rate constant to temperature scielo.breie.gr. By measuring reaction rates at different temperatures and plotting the natural logarithm of the rate constant against the reciprocal of the absolute temperature (Arrhenius plot), the activation energy can be calculated from the slope of the resulting line scielo.br.

Reported activation energy values for this compound-catalyzed reactions vary depending on the specific this compound, substrate, and reaction conditions. For a this compound from Bacillus sp., the activation energy for the hydrolysis of pNPL was found to be 20.607 kJ/mol scielo.br. Studies on the esterification catalyzed by Rhizomucor miehei this compound immobilized in organogels reported apparent activation energies ranging from 8 to 35 kJ/mol, influenced by the gel composition and mass transport phenomena eie.gr.

Thermodynamic parameters related to enzyme inactivation, such as the activation energy for thermal inactivation, can also be determined. For thermal inactivation of this compound PS from Burkholderia cepacia and Palatase from Rhizomucor miehei, the activation energies were found to be 34.8 kJ/mol and 23.3 kJ/mol, respectively, indicating that higher energy is needed to denature the bacterial this compound compared to the fungal this compound nih.govnih.gov. These values contribute to understanding the thermal stability of lipases.

Here is a table summarizing some reported activation energy values:

This compound SourceReaction TypeSubstrateActivation Energy (kJ/mol)Citation
Bacillus sp.Hydrolysisp-nitrophenyl laurate20.607 scielo.br
Rhizomucor miehei (immobilized in organogels)EsterificationPropanol and lauric acid8 - 35 (apparent) eie.gr
Burkholderia cepacia (this compound PS)Thermal InactivationN/A34.8 nih.govnih.gov
Rhizomucor miehei (Palatase)Thermal InactivationN/A23.3 nih.govnih.gov

Other thermodynamic parameters, such as enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy (ΔG#) of activation, provide further insights into the transition state of the reaction and the spontaneity of the process scielo.brscirp.orgnih.govnih.govresearchgate.netdiva-portal.org. For instance, positive values of ΔG# for thermal inactivation indicate that the process is thermodynamically non-spontaneous researchgate.netresearchgate.net.

Gibbs Free Energy (ΔG#) of Thermal Inactivation

The Gibbs free energy of thermal inactivation (ΔG#) is a key thermodynamic parameter that provides insight into the spontaneity and energy barrier of the enzyme denaturation process. A higher ΔG# value generally indicates greater thermal stability, as it represents a larger energy barrier that must be overcome for the enzyme to unfold and lose activity. researchgate.net Studies on the thermal inactivation of lipases from various sources have reported ΔG# values within specific ranges. For instance, the ΔG# for Palatase from Rhizomucor miehei was found to be between 86.0 and 92.1 kJ mol⁻¹, while for this compound PS from Burkholderia cepacia, it ranged from 98.6 to 104.9 kJ mol⁻¹ across a temperature range of 40–70 °C. scite.ainih.govnih.gov These values suggest that this compound PS exhibits higher thermal stability compared to Palatase under these conditions. Positive values of ΔG# indicate that the process of enzyme thermal inactivation is thermodynamically non-spontaneous, meaning it requires energy input to occur. researchgate.net Immobilization of lipases can lead to increased ΔG# values, suggesting that immobilization confers greater stability to the enzyme. researchgate.netresearchgate.netx-mol.net A decrease in ΔG# at certain temperatures might be linked to changes in the enzyme's conformation and decreased availability of reactive sites due to denaturation. researchgate.net

Enthalpy (ΔH#) and Entropy (ΔS#) Contributions to Thermal Inactivation

The enthalpy (ΔH#) and entropy (ΔS#) of thermal inactivation provide further details about the energetic and structural changes that occur during enzyme denaturation. ΔH# reflects the energy absorbed or released during the inactivation process, primarily associated with the breaking and formation of bonds and interactions within the enzyme structure. researchgate.net A positive ΔH# indicates that the thermal inactivation is an endothermic process, requiring heat input. ΔS# reflects the change in disorder or randomness of the enzyme and its surroundings during inactivation. A positive ΔS# suggests an increase in disorder, often associated with the unfolding of the enzyme structure. researchgate.net

For both Palatase and this compound PS, studies have shown a positive enthalpic contribution (ΔH#) and a negative entropic contribution (ΔS#) to thermal inactivation. scite.ainih.govnih.gov The mean ΔH# values for this compound PS and Palatase were reported as 32.1 and 20.6 kJ mol⁻¹, respectively. researchgate.net The negative ΔS# values suggest a decrease in disorder or an increase in order during the transition state of inactivation, which might seem counterintuitive for an unfolding process. However, ΔS# is influenced by changes in both the enzyme structure and the surrounding solvent molecules. The variation in ΔS# values can infer the degree of disordering between the ground state and transition state of the enzyme. researchgate.net Higher activation energy values (Ea), which are related to ΔH#, have been observed for bacterial lipases compared to fungal lipases, indicating that more energy is needed to denature bacterial lipases, potentially due to a more compact structure and stable lid domain. researchgate.netnih.govresearchgate.net

Enthalpy-Entropy Compensation Relationships in this compound Reactions

Enthalpy-entropy compensation is a phenomenon observed in many chemical and biological processes, including enzyme catalysis and protein-ligand binding. It describes a linear relationship between the changes in enthalpy (ΔH) and entropy (ΔS) for a series of related reactions or binding events, where a favorable change in enthalpy is offset by an unfavorable change in entropy, or vice versa, leading to a smaller net change in Gibbs free energy (ΔG). diva-portal.orgresearchgate.net This compensation can arise from various factors, including changes in solvation, conformational changes in the enzyme or substrate, and the nature of interactions formed or broken during the process. researchgate.net

Data Table: Thermodynamic Parameters of Thermal Inactivation for Select Lipases

This compound SourceTemperature Range (°C)ΔG# (kJ mol⁻¹)ΔH# (kJ mol⁻¹)ΔS# (J mol⁻¹ K⁻¹)Citation
Rhizomucor miehei (Palatase)40–7086.0–92.1PositiveNegative scite.ainih.govnih.gov
Burkholderia cepacia (this compound PS)40–7098.6–104.9PositiveNegative scite.ainih.govnih.gov
Thermomyces lanuginosus (Immobilized)50–65103.52-112.6251.54-251.71424.12-425.36 researchgate.net
Bacillus sonorensis 4R80-100102.79-110.2828.16-28.00-211 to -220 scispace.com

Note: Positive/Negative indicates the general sign reported in the source. Specific values for ΔH# and ΔS# across the temperature range were not always provided in the snippets.

Molecular Engineering and Directed Evolution of Lipases

Rational Design Methodologies for Lipase Property Enhancement

Rational design focuses on identifying key amino acid residues or structural elements that influence this compound properties and introducing specific modifications to improve performance. ocl-journal.org This approach leverages structural information, sequence analysis, and computational modeling to guide mutagenesis efforts. maxapress.comsci-hub.se

Strategies for Improving Thermostability (e.g., Disulfide Bonds, Non-Covalent Interactions, Proline/Glycine (B1666218) Ratio)

Improving the thermostability of lipases is a significant goal for their application in processes requiring elevated temperatures. mdpi.commdpi.com Several rational design strategies are employed to achieve this:

Introduction of Disulfide Bonds: Disulfide bonds, formed between cysteine residues, are covalent interactions that can rigidify the enzyme structure and reduce conformational entropy, thereby enhancing thermostability. maxapress.comresearchgate.net Studies have shown that introducing new disulfide bonds in lipases can significantly increase their half-life at elevated temperatures. mdpi.commaxapress.com For instance, introducing a disulfide bond at residues 190 and 238 in Rhizopus oryzae this compound led to a substantial increase in its half-life at 55 °C and 60 °C. mdpi.com However, the placement of disulfide bonds is crucial, as not all introductions are beneficial. maxapress.com

Introduction of Non-Covalent Interactions: Enhancing non-covalent interactions such as hydrogen bonds and salt bridges can also contribute to increased thermostability by stabilizing the protein structure. mdpi.commaxapress.com Introducing charged amino acids, for example, can enhance hydrogen bond and salt bridge interactions, leading to improved optimal temperature and structural rigidity. mdpi.com

Modification of Proline and Glycine Residues: Proline residues are known to reduce backbone flexibility due to their cyclic structure, while glycine residues, lacking a side chain, offer high flexibility. researchgate.net Strategically introducing proline residues in flexible regions, particularly in β-turns, can decrease conformational entropy and increase rigidity, thereby improving thermostability. researchgate.net Conversely, reducing the number of glycine residues in flexible loops can also enhance stability.

Engineering for Enhanced Resistance to Organic Solvents and Ionic Liquids

Lipases often exhibit reduced activity or even inactivation in the presence of organic solvents and ionic liquids, which are commonly used in non-aqueous biocatalysis. mdpi.com Engineering lipases for enhanced solvent tolerance is crucial for broadening their industrial applications. mdpi.commdpi.com

Rational design strategies for improving solvent resistance include:

Surface Charge Engineering: Modifying the surface charge distribution of the this compound can influence its interactions with solvents, particularly ionic liquids. acs.org Studies suggest that reducing the binding of ionic liquid cations to the enzyme surface through surface charge engineering can be an effective strategy to improve resistance. acs.org

Introduction of Charged Residues: Introducing charged amino acids on the surface of the enzyme or close to the substrate-binding cleft can be beneficial for improving resistance to ionic liquids. mdpi.com

Modification of Amino Acid Residues at Interaction Sites: Identifying and modifying specific amino acid residues that interact unfavorably with the solvent can lead to enhanced tolerance. Molecular dynamics simulations can be used to understand these interactions and guide mutagenesis efforts. acs.orgrsc.org

Modification of Amino Acid Residues and Domains

Targeted modification of specific amino acid residues or entire protein domains, such as the lid domain, can significantly alter this compound properties, including activity, substrate specificity, and enantioselectivity. mdpi.commdpi.comresearchgate.net

Modification of the Lid Domain: The lid domain is a mobile region that covers the active site in many lipases. mdpi.comgoogle.com Its structure and dynamics play a crucial role in interfacial activation and substrate access. mdpi.comgoogle.com Modifying amino acid residues within the lid domain or even swapping the lid domain with that from another this compound can alter substrate specificity and improve activity towards specific substrates, such as larger triglycerides. mdpi.com For example, substituting methionine residues in the lid region with more hydrophobic non-canonical amino acids like norleucine can increase the hydrophobicity of the lid, leading to enhanced substrate access and activity in aqueous environments. google.com

Modification of the Active Site and Binding Pocket: Altering amino acid residues within the catalytic triad (B1167595) (typically Ser-Asp-His) or the substrate-binding pocket can directly impact catalytic efficiency, substrate specificity, and enantioselectivity. mdpi.comgoogle.comresearchgate.net Rational design can be used to modify these regions to favor specific substrates or enantiomers. mdpi.com

Directed Evolution Approaches for this compound Optimization

Directed evolution offers an alternative or complementary approach to rational design, particularly when detailed structural or mechanistic information is limited. ocl-journal.orgpnas.org It involves creating libraries of enzyme variants with random mutations and screening for improved properties. ocl-journal.orgpnas.org

Random Mutagenesis Techniques (e.g., Error-Prone PCR)

Random mutagenesis techniques are used to introduce genetic diversity into the this compound gene, leading to a library of enzyme variants with amino acid substitutions. ocl-journal.orgpnas.org

Error-Prone PCR (epPCR): epPCR is a widely used technique that increases the natural error rate of DNA polymerase during PCR, leading to random point mutations in the target gene. e3s-conferences.orgnih.govbrieflands.com By adjusting the reaction conditions (e.g., magnesium concentration, addition of manganese ions), the mutation frequency can be controlled. brieflands.com While epPCR is effective for generating random mutations, it can sometimes fail to produce a high percentage of beneficial mutations for certain properties like solvent resistance. nih.gov Variations like "casting epPCR" (cepPCR) have been developed to improve the generation of high-quality mutant libraries. nih.gov epPCR has been successfully applied to improve various this compound properties, including activity and thermostability. researchgate.nete3s-conferences.orgbrieflands.comnih.gov For instance, two rounds of epPCR on Bacillus pumilus this compound YZ02 gene resulted in mutants with significantly improved this compound activity. nih.gov

High-Throughput Screening Systems for Mutagenesis Libraries

Screening large libraries of enzyme variants generated by random mutagenesis is a critical step in directed evolution. High-throughput screening (HTS) systems are essential for rapidly identifying variants with desired improvements. ocl-journal.orgpnas.orgnih.govplos.org

HTS systems for lipases often rely on detecting the products of this compound activity, such as free fatty acids or changes in optical properties. pnas.orgplos.org Examples include:

Plate-Based Assays: Using agar (B569324) plates containing this compound substrates (e.g., tributyrin (B1683025) or olive oil emulsions with indicators like rhodamine), hydrolytic activity can be detected by the formation of clear halos or fluorescent signals around colonies expressing active this compound variants. plos.org This allows for visual identification and selection of improved mutants. plos.org

Microtiter Plate Assays: Assays performed in microtiter plates allow for automated handling and detection, increasing screening throughput. brieflands.comrsc.org These assays can utilize chromogenic or fluorogenic substrates that produce a detectable signal upon hydrolysis. pnas.orgrsc.org Enzyme cascades can also be coupled with this compound activity to generate a measurable signal, such as changes in NADH concentration. rsc.org

Bacterial Surface Display: Displaying lipases on the surface of bacterial cells allows for screening of large libraries using techniques like fluorescence-activated cell sorting (FACS), where cells displaying active lipases are labeled with a fluorophore and sorted. ocl-journal.orgrsc.org This approach can be coupled with enzyme-catalyzed reactions that lead to cell surface labeling based on this compound activity or enantioselectivity. ocl-journal.orgrsc.org

The combination of efficient random mutagenesis techniques and high-throughput screening systems allows for the exploration of vast sequence space and the identification of this compound variants with significantly improved properties for various industrial applications. plos.org

Data Table: Examples of this compound Engineering Outcomes

This compound SourceEngineering MethodModification StrategyProperty ImprovedObserved ImprovementSource
Rhizopus oryzae this compoundRational DesignIntroduction of Disulfide Bond (C190-C238)ThermostabilityHalf-life at 55°C increased by ~102.5 fold, at 60°C by ~20 fold. mdpi.com
Bacillus pumilus this compoundDirected EvolutionError-Prone PCRThis compound Activity, pH StabilityMutant BpL2-1369 showed 6-fold increased activity; improved pH stability above 8.0. nih.gov
Candida antarctica this compound ARational DesignModification of residues in distinct regionsDiscrimination between short/long chain fatty acidsVariants showed improved discrimination. plos.org
Candida antarctica this compound BChemical ModificationAlkylated Betaine Ionic LiquidsActivity, Thermostability, Solvent ToleranceUp to 3-fold increased activity, 1.5-fold increased thermostability, improved solvent tolerance. frontiersin.org
Bacillus subtilis this compound ARational DesignSurface Charge Engineering (reducing BMIM+ binding)Ionic Liquid ResistanceBeneficial positions for resistance improvement identified at BMIM+ binding regions. acs.org
Marine Metagenomics this compound (LipMRD)Protein EngineeringLid domain swapping, Site-directed mutagenesis (W89)Activity towards larger triglyceridesIncreased activity against bulkier triglycerides. mdpi.com

Functional Tuning through Protein Engineering

Functional tuning of lipases through protein engineering involves modifying their catalytic properties to better suit specific reaction conditions and substrates. This is often achieved by targeting key regions of the enzyme, such as the active site, substrate binding pocket, and the lid region. mdpi.comresearchgate.net

Alteration of Substrate Specificity and Affinity

Modifying the substrate specificity and affinity of lipases is a key goal in protein engineering to enable the efficient conversion of desired substrates and minimize side reactions. The shape of the active site and binding pocket, along with the interactions within these regions, are crucial determinants of substrate recognition. mdpi.com Altering amino acid sequences in the binding pocket or lid region of lipases can significantly improve substrate specificity. mdpi.com

Studies have shown that substituting amino acids at the entrance of the enzyme active site can change substrate selectivity. mdpi.com For instance, replacing Ser450 with Ala in Candida rugosa this compound (CRL) shifted its specificity from triglycerides to cholesteryl esters. mdpi.com This modification in the substrate binding area prevented steric conflict, allowing the accommodation of the hydrophobic cholesteryl moiety. mdpi.com Another study identified a hotspot for engineering Candida antarctica A this compound (CALA) for triglyceride chain length selectivity in the substrate binding area near the catalytic serine. mdpi.com

Engineering the binding pocket can also involve narrowing the active site to hinder the access of certain substrates. In one study, a variant of Geobacillus thermoleovorans this compound (GTL) was designed with a narrowed active site by incorporating two heavier amino acids in the lining of the acyl-binding pocket to discriminate against bulky omega-3 fatty acids during oil hydrolysis. nih.govnih.gov

The lid domain, a flexible region covering the active site, plays a significant role in this compound interfacial activation and can influence substrate specificity. frontiersin.org Modifications in the lid region can affect the enzyme's activity and substrate specificity. frontiersin.org

Data on altered substrate specificity through protein engineering:

This compound SourceMutation(s)Original SpecificityEngineered SpecificityReference
Candida rugosa this compoundS450ATriglyceridesCholesteryl esters mdpi.com
Geobacillus thermoleovorans this compoundDesigned variantBroad fatty acidDiscrimination against omega-3 fatty acids nih.govnih.gov
Candida antarctica A this compoundHotspot mutationsTriglyceride chain lengthModified chain length selectivity mdpi.com

Improvement of Enantioselectivity and Regioselectivity

Enantioselectivity and regioselectivity are critical properties for this compound applications, particularly in the pharmaceutical and agrochemical industries, where the production of single enantiomers or positional isomers is essential. mdpi.comresearchgate.netnih.gov Protein engineering and directed evolution have been successfully applied to enhance or even invert the enantioselectivity and regioselectivity of lipases. mdpi.comocl-journal.orgpnas.orglaas.fr

Changing amino acid sequences in the binding pocket or lid region can lead to remarkable improvement in enantioselectivity. mdpi.com Directed evolution, utilizing methods like error-prone PCR, saturation mutagenesis, and DNA shuffling, has been shown to dramatically enhance the enantioselectivity of lipases in the kinetic resolution of chiral esters. ocl-journal.orgpnas.orgrsc.org For example, the enantioselectivity of a Pseudomonas aeruginosa this compound for the kinetic resolution of 2-methyldecanoic acid p-nitrophenyl ester was increased significantly through directed evolution. ocl-journal.orgrsc.org

Key sites within the this compound structure where mutations can be introduced to improve enantioselectivity against chiral carboxylic acids and alcohols include the acyl-binding pocket, the hydrophobic cavity, the hydrophilic cavity, and the oxyanion hole. researchgate.net Studies on Candida antarctica this compound B (CALB) have demonstrated that replacing amino acids in the acyl-binding pocket can increase enantioselectivity towards secondary alcohols. researchgate.netnih.gov Furthermore, strengthening electronic interactions between the substrate and the active site has been used to improve CALB enantioselectivity. nih.gov Mutations at sites remote from the catalytic center have also been found to influence enantioselectivity, suggesting a "relay" effect. pnas.org

Stereodivergent protein engineering of CALB has been achieved to create variants with high stereocomplementarity for accessing all four stereoisomers in transesterification reactions of racemic acids and alcohols. acs.org This involved targeted mutagenesis at sites lining the binding pocket. acs.org

Regioselectivity can also be tuned through protein engineering. Candida rugosa this compound regioselectivity is utilized in the production of 3'-OH-5'-OAc-thymidine. mdpi.com

Data on improved enantioselectivity through protein engineering:

This compound SourceSubstrateWild-type E-valueEngineered E-valueProtein Engineering Method(s)Reference
Pseudomonas aeruginosa this compound2-methyldecanoic acid p-nitrophenyl ester1.1>51Directed Evolution (epPCR, saturation mutagenesis, DNA shuffling) ocl-journal.orgpnas.orgrsc.org
Burkholderia cepacia this compound(R,S)-2-chloroethyl 2-bromophenylacetateModerate178Semi-rational engineering (site-directed mutagenesis) laas.fr
Candida antarctica this compound Ap-nitrophenyl 2-phenylpropanoate3276Directed Evolution (pairwise randomization) diva-portal.org
Candida antarctica this compound AIbuprofen esterLow100Directed Evolution (simultaneous alteration of nine residues) diva-portal.org
Candida antarctica this compound BRacemic phenyl(pyridin-4-yl)methyl acetate (B1210297)Difficult to catalyze91% ee (S-selectivity)Rational design (W104A mutation) nih.gov

Engineering of Active Site Tunnels for Substrate Diffusion

In many enzymes, including lipases, the active site is buried within the protein structure, and substrates must travel through access tunnels to reach it. researchgate.netresearchgate.netnih.gov These tunnels are not merely passive conduits but can influence substrate specificity and catalytic efficiency by acting as filters and modulating the pathway and energy profile of ligand migration. researchgate.netresearchgate.netnih.gov Engineering this compound tunnels to improve the diffusion of substrates is a promising approach for enhancing activity and selectivity. mdpi.comresearchgate.netresearchgate.net

The physical shape and size of a tunnel can dictate the maximum size of a ligand that can access the active site. nih.gov Altering residues lining these tunnels can change the enzyme's chain length specificity. nih.govnih.gov For example, molecular modeling combined with experimental mutagenesis was used to produce CRL variants with modified fatty acid binding tunnels, leading to changes in chain length specificity. nih.gov

Computational methods, such as molecular dynamics simulations, are valuable tools for predicting the trajectory and energy profile of ligands through these tunnels and can guide protein engineering efforts. researchgate.netnih.gov These simulations can help identify transient tunnels and the conformational changes in the enzyme structure that facilitate substrate entry. nih.gov

Engineering tunnels can also enhance the substrate scope of enzymes. mdpi.com While crystallographic studies might suggest a limited active site capacity, experimental results can show that lipases can accommodate larger substrates, attributed to the flexibility of loop structures at the entry of the substrate tunnel. mdpi.comresearchgate.netresearchgate.net

Besides transporting substrates and products, tunnel structures can modulate enzyme activity and selectivity by preventing the formation of unfavorable intermediates. mdpi.comresearchgate.netresearchgate.net Many lipases have multiple tunnels that can cooperate in enzymatic reactions. mdpi.comresearchgate.netresearchgate.net

Research findings on tunnel engineering:

This compound SourceEngineering TargetObserved EffectMethodologyReference
Candida rugosa this compoundFatty acid binding tunnelAltered chain length specificityMolecular modeling and directed mutagenesis nih.gov
Mycobacterium tuberculosis this compoundSubstrate tunnel entry loopAccommodation of longer fatty acids than predicted by crystal structureExperimental results and structural analysis mdpi.comresearchgate.netresearchgate.net
Burkholderia cepacia this compound, Candida rugosa this compound, Porcine pancreas this compoundAccess tunnelsEvaluation of substrate transport and correlation with productivityComputational (CaverWeb) and experimental data researchgate.net

Immobilization Technologies for Lipase Biocatalysis

Principles and Advantages of Lipase Immobilization in Biocatalysis

Immobilization involves attaching or confining this compound molecules to an insoluble carrier. This process is designed to restrict the enzyme's mobility while maintaining its catalytic activity. The primary principle is to create a heterogeneous biocatalyst that can be easily recovered and reused over multiple reaction cycles. This overcomes the limitations of using free lipases in solution, which can be difficult to separate from the product and may exhibit lower stability under industrial process conditions.

The advantages of this compound immobilization are numerous and significant for biocatalytic applications:

Enhanced Stability: Immobilized lipases often exhibit greater thermal and operational stability compared to their free counterparts. The rigid support can protect the enzyme from denaturation caused by heat, organic solvents, and extreme pH values.

Simplified Product Purification: By retaining the enzyme on a solid phase, contamination of the product with the biocatalyst is eliminated, simplifying downstream processing and purification steps.

Continuous Process Feasibility: Immobilized lipases are well-suited for use in continuous packed-bed or fluidized-bed reactors, allowing for a more efficient and controlled production process.

Modulation of Catalytic Properties: The microenvironment provided by the support material can influence the this compound's activity, selectivity, and specificity. For instance, immobilization on hydrophobic supports can induce a conformational change in the this compound, leading to its "interfacial activation" and enhanced catalytic activity mdpi.com.

Diverse Immobilization Strategies

Several distinct strategies have been developed for the immobilization of lipases, each with its own set of advantages and limitations. The choice of method depends on the specific application, the nature of the this compound, and the properties of the support material.

Physical adsorption is a simple and widely used method for this compound immobilization. It relies on weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and hydrophobic interactions, between the enzyme and the surface of the support material nih.gov. This method is generally mild and less likely to cause significant changes in the enzyme's native conformation.

Hydrophobic supports are particularly effective for this compound immobilization via physical adsorption. The interaction with a hydrophobic surface can induce the opening of the this compound's "lid," a helical loop covering the active site, leading to interfacial activation and increased catalytic activity mdpi.combohrium.com.

Table 1: Comparison of Solid Supports for this compound Immobilization by Physical Adsorption

Support Material This compound Source Key Findings
Mesoporous Silica Candida rugosa High enzyme loading and enhanced thermal stability. Retained 84% of initial activity after 60 minutes at 50°C, compared to 21% for the free enzyme tandfonline.comtandfonline.com.
Polystyrene-Divinylbenzene Pseudozyma hubeiensis Optimized immobilization in a packed-bed reactor. Immobilized this compound showed improved stability at high temperatures and in the presence of organic solvents nih.gov.
Magnetic Nanoparticles Thermomyces lanuginosus Efficient immobilization with improved pH and temperature activity range compared to the free enzyme. Reusable for up to eight cycles with 90% remaining activity nih.gov.

Covalent attachment involves the formation of strong, stable chemical bonds between the functional groups on the surface of the support and the amino acid residues of the this compound. This method typically results in a very stable immobilized enzyme with minimal leaching of the biocatalyst into the reaction medium.

A common reagent used for covalent attachment is glutaraldehyde, which reacts with amino groups on both the support and the enzyme to form a stable linkage researchgate.netbenthamdirect.comnih.gov. The multipoint covalent attachment, where the enzyme is bound to the support at multiple points, can significantly enhance the enzyme's rigidity and stability researchgate.netnih.gov. However, this method can sometimes lead to a partial loss of enzyme activity due to conformational changes or blockage of the active site.

Table 2: Research Findings on Covalent Attachment of this compound

Support Material This compound Source Crosslinking Agent Key Findings
Spherical Silica (SiO₂) Candida rugosa Glutaraldehyde Covalent binding resulted in lower loading capacity but better reusability and stability compared to adsorption-crosslinking nih.gov.
Magnetic Nanoparticles (Fe₃O₄) Not Specified Carbodiimide Covalently bound this compound exhibited 1.41-fold enhanced activity and 31-fold improved stability compared to the free enzyme nih.gov.

Entrapment and encapsulation involve physically confining the this compound within the porous network of a polymer gel or a semi-permeable membrane. The support matrix is formed in the presence of the enzyme, effectively trapping it within its structure. This method is generally gentle and can protect the enzyme from the harsh external environment.

Commonly used materials for entrapment include natural polymers like alginate, chitosan, and carrageenan, as well as synthetic polymers and sol-gels nih.govresearchgate.netresearchgate.net. The porosity of the matrix is a critical factor, as it must be large enough to allow the diffusion of substrates and products but small enough to retain the enzyme. A potential drawback of this method is the possibility of enzyme leakage from the matrix over time.

Table 3: Examples of Entrapment and Encapsulation of this compound

Matrix Material This compound Source Key Findings
Calcium Alginate Gel Beads Candida rugosa An immobilization yield of 99% and an efficiency of 51% were achieved. Coating the beads with chitosan and silicate improved reusability researchgate.net.
Pectin Gels Not Specified Encapsulation in pectin gels crosslinked with calcium ions increased enzyme activity by three to four times in water-miscible organic co-solvents nih.gov.

Cross-linking techniques involve the formation of intermolecular covalent bonds between this compound molecules, resulting in the formation of insoluble aggregates. A prominent example of this carrier-free immobilization method is the preparation of Cross-Linked Enzyme Aggregates (CLEAs). The process involves the precipitation of the enzyme from an aqueous solution, followed by cross-linking with a bifunctional reagent, most commonly glutaraldehyde dss.go.thcsic.esmdpi.comresearchgate.net.

Table 4: Properties of this compound Cross-Linked Enzyme Aggregates (CLEAs)

This compound Source Precipitant Cross-linker Key Findings
Candida antarctica this compound B (CALB) Polyethylene glycol (PEG) 200, ammonium (B1175870) sulfate, acetone Glutaraldehyde Precipitants significantly influenced the activity of the resulting CLEAs, with some preparations showing over 200% total activity recovery compared to the precipitated powder dss.go.th.
Rhizopus oryzae this compound Ammonium sulfate Glutaraldehyde The CLEAs could be reused for up to five cycles in the hydrolysis of lipid-rich wastewater researchgate.net.

Engineering and Selection of Support Materials

The choice of support material is a critical determinant of the success of this compound immobilization. An ideal support should possess several key characteristics, including a large surface area, high porosity, mechanical strength, chemical and thermal stability, and biocompatibility mdpi.comnih.govresearchgate.net. The surface chemistry of the support is also crucial, as it dictates the type and strength of the interaction with the this compound.

Support materials can be broadly classified into inorganic and organic materials. Inorganic supports, such as silica, zeolites, and magnetic nanoparticles, offer high mechanical and thermal stability mdpi.commdpi.comnih.gov. Organic supports, including natural polymers like chitosan and cellulose and synthetic polymers like polystyrene, provide a wide range of functional groups for enzyme attachment mdpi.com.

Recent research has focused on the engineering of novel support materials with tailored properties for specific applications. This includes the development of:

Mesoporous Silica Nanoparticles (MSNs): These materials offer a high surface area and tunable pore sizes, which can be optimized to accommodate the this compound molecule and facilitate substrate diffusion mdpi.commdpi.com. The surface of silica can be functionalized with hydrophobic groups to promote the interfacial activation of this compound mdpi.com.

Magnetic Nanoparticles (MNPs): MNPs, such as iron oxide (Fe₃O₄), are attractive supports due to their superparamagnetic properties, which allow for the easy and rapid separation of the immobilized enzyme from the reaction mixture using an external magnetic field mdpi.comtandfonline.com. This simplifies the recovery process and enhances the reusability of the biocatalyst.

Hydrophobic vs. Hydrophilic Supports: The hydrophobicity of the support plays a significant role in this compound immobilization. Hydrophobic supports can stabilize the open, active conformation of the this compound, leading to higher activity acs.orgmdpi.comnih.gov. In contrast, hydrophilic supports may immobilize the this compound in a more closed conformation, resulting in lower activity but potentially different selectivity acs.orgmdpi.com.

The selection of an appropriate support material requires careful consideration of the specific requirements of the biocatalytic process, including the reaction conditions, the nature of the substrate and product, and the desired performance of the immobilized this compound.

Hydrophobic Supports for Interfacial Activation

A distinctive feature of most lipases is the phenomenon of interfacial activation, a mechanism where the enzyme's activity dramatically increases at an oil-water interface. bohrium.com This behavior is attributed to a mobile element in their structure, often called a "lid," which covers the active site. In aqueous solutions, the lid remains closed; however, in the presence of a hydrophobic interface, it undergoes a conformational change, exposing the catalytic site and rendering the enzyme active. mdpi.com

Immobilization of lipases on hydrophobic supports leverages this natural mechanism. nih.gov By providing a permanent hydrophobic microenvironment, these supports induce and stabilize the open, active conformation of the this compound, a phenomenon often referred to as "hyperactivation." bohrium.comresearchgate.net This method is popular because it often allows for one-step immobilization, purification, and hyperactivation of the enzyme. nih.gov

The adsorption of this compound onto a hydrophobic support is influenced by factors such as ionic strength. Contrary to typical hydrophobic adsorption, the immobilization rate for some lipases on these supports can decrease with increasing ionic strength, a finding that supports the interfacial activation hypothesis. bohrium.com Materials commonly used for this purpose include octyl-agarose and other alkyl-modified carriers. bohrium.comresearchgate.net While this method is highly effective in boosting activity, a primary drawback is the potential for enzyme desorption from the support under harsh conditions, such as high temperatures or the presence of organic solvents. nih.govrsc.org

Inorganic Materials as Enzyme Carriers

Inorganic materials are widely employed as supports for this compound immobilization due to their excellent stability, rigidity, and resistance to microbial degradation. nih.govresearchgate.net These carriers provide a robust framework that can withstand harsh industrial process conditions.

Commonly used inorganic supports include:

Silica and Silicates: Materials like silica, borosilicates, and aluminosilicates are frequently chosen for enzyme immobilization. nih.gov Their surfaces can be readily functionalized to facilitate covalent attachment of the enzyme.

Metal Oxides: Alumina, titania, and zirconia are also used as stable carriers for lipases. nih.govresearchgate.net

Ceramics: Porous ceramic supports, such as those prepared from kaolinite, have demonstrated good stability and high selectivity for this compound proteins, with the immobilized enzyme showing higher reactivity than its free counterpart. researchgate.net

Carbon-Based Materials: Materials like carbon nanotubes and graphene offer large surface areas for enzyme loading. utm.mynih.gov

While these materials offer high stability, they can sometimes be prone to abrasion. nih.gov The choice of inorganic support and the method of attachment are critical, as they can significantly influence the properties of the resulting biocatalyst. nih.gov

Polymeric Matrices for Immobilization

Polymeric materials, both natural and synthetic, are versatile supports for this compound immobilization, offering a wide range of chemical functionalities and physical forms. bmbreports.org

Natural Polymers: Polysaccharides such as cellulose, chitosan, and alginates are popular choices due to their biocompatibility, biodegradability, and the presence of reactive functional groups (e.g., hydroxyl, amino) that allow for direct covalent bonding with enzymes. nih.govmdpi.com These natural polymers can be formed into various structures like beads, membranes, and fibers. bmbreports.orgmdpi.com

Synthetic Polymers: Synthetic polymers provide a high degree of control over properties like porosity, particle size, and mechanical strength. researchgate.net Examples include:

Poly(methyl methacrylate) (PMMA): PMMA beads have been successfully used to immobilize this compound from Candida rugosa via simple adsorption, resulting in enhanced thermal stability. upm.edu.my

Polyvinyl Alcohol (PVA): PVA is a hydrophilic polymer frequently used to entrap enzymes in hydrogels or fibers. mdpi.com It can be combined with other polymers like alginate to improve mechanical resistance and reduce mass transfer limitations. mdpi.com

Acrylic Resins: Macroporous acrylic resins, such as Eupergit® C, possess a high density of reactive oxirane groups on their surface, making them suitable for direct covalent immobilization of lipases. bmbreports.org

The flexibility and ease of modification of polymeric matrices make them highly adaptable for various biocatalytic applications. nih.govbmbreports.org

Novel Support Materials (e.g., Metal-Organic Frameworks, Nanomaterials)

Recent advances in materials science have introduced novel supports for this compound immobilization, offering unique properties that can significantly enhance catalytic performance.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions linked by organic molecules, creating highly porous structures with exceptionally large surface areas. nih.govnih.gov These tunable materials are excellent candidates for enzyme immobilization. mdpi.com Lipases can be immobilized on MOFs through surface attachment, pore entrapment, or co-precipitation. nih.gov Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, have been shown to be particularly effective. For instance, this compound encapsulated in ZIF-8 not only shows high catalytic activity but also exhibits significantly improved thermal stability compared to the free enzyme. researchgate.netresearchgate.net

Nanomaterials: The high surface-area-to-volume ratio of nanomaterials makes them highly efficient supports for enzyme immobilization. mdpi.com

Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles are frequently used due to their biocompatibility and ease of separation from the reaction mixture using an external magnetic field. researchgate.netnih.gov Coating these nanoparticles with materials like polydopamine can facilitate high this compound loading (up to 429 mg/g) and enhance the enzyme's pH and thermal stability. nih.gov

Other Nanostructures: Carbon nanotubes and graphene oxide are also explored as supports, providing large surface areas for enzyme attachment. utm.mynih.gov

These novel materials provide advanced platforms for designing highly efficient and stable immobilized biocatalysts. nih.govnih.gov

Impact of Immobilization on this compound Performance

The act of immobilizing a this compound onto a support material invariably alters its properties. These changes can be harnessed to create biocatalysts with superior performance characteristics compared to the free enzyme.

Modulation of Catalytic Activity and Efficiency

The impact of immobilization on this compound activity is complex and depends heavily on the support, the immobilization method, and the specific this compound.

Activity Enhancement: As discussed previously, immobilization on hydrophobic supports can lead to hyperactivation due to the stabilization of the this compound's open, active conformation. nih.govresearchgate.net In some cases, the microenvironment provided by the support can be beneficial; for example, magnetic MOFs modified with ionic liquids can create a favorable environment that enhances catalytic performance. researchgate.net One study found that this compound immobilized on a proline-modified MOF exhibited 135% enhanced catalytic activity compared to its free counterpart. researchgate.net

Activity Reduction: Conversely, immobilization can sometimes lead to a decrease in specific activity. utm.my This can be caused by several factors:

Mass Transfer Limitations: The confinement of the enzyme within the pores of a support can create diffusion barriers, limiting the access of the substrate to the active site. mdpi.commdpi.com

Conformational Changes: Improper attachment to the support can distort the enzyme's three-dimensional structure, particularly around the active site, leading to reduced activity. nih.gov

Steric Hindrance: The proximity of the support surface may physically block bulky substrates from reaching the catalytic center. utm.my

Enhancement of Operational Stability and Reusability

One of the most significant advantages of immobilization is the remarkable improvement in enzyme stability and the ability to reuse the biocatalyst over multiple reaction cycles. utm.mynih.gov

Enhanced Stability: Immobilization provides a rigid external support that protects the enzyme from denaturation caused by harsh environmental conditions. researchgate.net

Thermal Stability: Immobilized lipases consistently demonstrate superior stability at higher temperatures compared to their free forms. mdpi.com For example, this compound immobilized on polydopamine-coated magnetic nanoparticles retained nearly 60% of its activity at 60°C, whereas the free enzyme's activity dropped to just 26.5%. nih.gov Similarly, immobilization of Candida rugosa this compound on PMMA shifted its optimal reaction temperature from 37°C to 45°C. upm.edu.my

pH Stability: The support matrix can buffer the enzyme from extreme pH values in the bulk solution. nih.gov Interactions between the enzyme and the support stabilize its tertiary structure, making it less susceptible to pH-induced conformational changes. nih.gov Immobilized lipases often maintain high activity over a broader pH range than free enzymes. nih.gov

Storage Stability: Immobilized enzymes generally exhibit a longer shelf-life. mdpi.com this compound immobilized on polyaniline nanofibers retained over 80% of its activity after 32 days at room temperature. mdpi.com

Reusability: The attachment of the this compound to an insoluble carrier facilitates its easy separation from the reaction products, allowing it to be recovered and reused for subsequent batches. utm.my This is a critical factor for the economic viability of industrial enzymatic processes. researchgate.net this compound immobilized on magnetic nanoparticles has been shown to retain over 70% of its initial activity after 21 repeated cycles. nih.gov Another study demonstrated that an immobilized this compound could be reused for up to four cycles for dye removal. utm.my The operational half-life of a PMMA-immobilized this compound in a packed column was reported to be 40 days. upm.edu.my

The enhanced stability and reusability conferred by immobilization are key enablers for the widespread application of lipases in sustainable and cost-effective industrial biotechnology. acs.orgnih.gov

Table of Research Findings on Immobilized this compound Performance

Table of Chemical Compounds

Compound Name
Alumina
Borosilicates
Carbon
Cellulose
Chitosan
Glutaraldehyde
Glycerol (B35011)
Graphene
Graphene oxide
Iron oxide
Kaolinite
Methanol
Octyl agarose
Phenolic acids
Polydopamine
Poly(ethylene glycol) diglycidyl ether
Polylactic acid
Poly(methyl methacrylate)
Polyvinyl alcohol
Proline
Silica
Silicon
Tin dioxide
Titania
Triacylglycerol

Hyperactivation and Conformational Changes Induced by Immobilization

The immobilization of lipases, particularly on hydrophobic supports, can lead to a significant increase in their catalytic activity, a phenomenon known as hyperactivation. springernature.comnih.gov This enhancement is not merely a result of concentrating the enzyme but is intrinsically linked to profound conformational changes at the molecular level, primarily involving a structural element known as the "lid." mdpi.comnih.gov The immobilization process effectively mimics the natural mechanism of interfacial activation that lipases exhibit at lipid-water interfaces. mdpi.comnih.gov

In an aqueous environment, most lipases exist in a "closed" or inactive conformation. nih.govresearchgate.net In this state, a polypeptide chain, often a helical segment referred to as the lid, covers the active site, rendering it inaccessible to the substrate. mdpi.comnih.govmdpi.com When a this compound molecule encounters a hydrophobic surface, such as a hydrophobic immobilization support, it recognizes it in a manner similar to its natural lipid substrate. nih.gov This interaction triggers a significant conformational rearrangement. researchgate.netnih.gov The lid moves away, exposing the hydrophobic interior of the active site to the medium. nih.govresearchgate.net This "open" conformation is the catalytically active form of the enzyme. mdpi.comresearchgate.net

Immobilization by interfacial adsorption on a hydrophobic support fixes the this compound in this open and active state. springernature.comnih.govresearchgate.net The strong hydrophobic interactions between the large hydrophobic pocket around the active site and the support surface stabilize this conformation. nih.govnih.gov This process essentially shifts the conformational equilibrium from the predominantly closed form to the fully open form, leading to a dramatic increase in observed activity. nih.gov Research has shown that improvements in activity can range from 1.2-fold to as high as 20-fold compared to the soluble enzyme. springernature.comnih.govresearchgate.net For example, Rhizomucor miehei this compound has been observed to be 20 times more active after immobilization on hydrophobic supports. researchgate.net

The properties of the support material are critical determinants of the extent of hyperactivation. A higher degree of hydrophobicity on the support surface generally leads to a greater increase in enzyme activity. nih.gov Supports functionalized with long alkyl chains, such as octyl or octadecyl groups, are commonly used and are highly effective at inducing this conformational change and stabilizing the open structure of the this compound. nih.govrsc.org

While the lid-based interfacial activation is a general mechanism, its manifestation can vary between different lipases. For instance, Candida antarctica this compound B (CalB) was long considered an atypical this compound that lacked a significant lid structure and did not undergo interfacial activation. nih.govacs.org However, recent studies have demonstrated that even CalB can be hyperactivated when immobilized on highly hydrophobic surfaces, particularly for the conversion of large, bulky substrates. nih.govacs.org This suggests that a conformational change, involving the movement of a small helix (α5) near the active site, facilitates better access for these larger molecules, yielding a more than 7-fold increase in activity. acs.org

Detailed research has quantified the effects of immobilization on the activity of various lipases. The following table summarizes key findings from different studies.

This compound SourceImmobilization Support/MethodFold Activity IncreaseReference
VariousHydrophobic supports via interfacial adsorption1.2 to 20-fold springernature.comnih.gov
Rhizomucor mieheiHydrophobic support~20-fold researchgate.net
Pseudomonas aeruginosa (LipA)Polypropylene with 25% ethanol (B145695)>8-fold (towards methanol) researchgate.net
Psychrophilic Serratia sp.CNBr-activated supports8.3-fold nih.gov
Aspergillus oryzaePolystyrene-based hydrophobic resin D352049.54-fold plos.org
Candida antarctica this compound B (CalB)Highly hydrophobic surfaces (with bulky substrates)>7-fold acs.org

This targeted immobilization strategy not only enhances catalytic activity but also offers the simultaneous purification and stabilization of the enzyme in a single step, making it a widely adopted method in biocatalysis. nih.govrsc.org By locking the this compound into its most active conformation, hyperactivation through immobilization remains a powerful tool for developing highly efficient biocatalysts. researchgate.net

Lipase Production and Bioreactor Systems

Microbial Sources for Lipase Production

A wide variety of microorganisms, including bacteria, fungi, and yeasts, are known to produce lipases. These microbial sources offer advantages such as rapid growth, high production yields, lower production costs, and the ability to grow on inexpensive substrates. nih.govmdpi.comoup.com

Bacterial Lipases (e.g., Bacillus, Pseudomonas, Burkholderia)

Bacterial lipases are a vital group in commercial applications. nih.gov Several important bacterial genera are recognized for their this compound production capabilities, including Bacillus, Pseudomonas, and Burkholderia. nih.govfrontiersin.orgoup.comnih.gov Other notable this compound-producing bacteria include Staphylococcus and Acinetobacter. nih.govam-online.orglidsen.com

Species within the genus Bacillus, such as Bacillus subtilis, Bacillus licheniformis, Bacillus coagulans, Bacillus stearothermophilus, Bacillus pumilus, and Bacillus acidophilus, are economically important and known for their prolific this compound production. oup.comcabidigitallibrary.org Bacillus stearothermophilus strain AB-1, isolated from air, and Bacillus sonorensis, a marine bacterium, have been studied for this compound production. oup.commdpi.com

Burkholderia species, such as Burkholderia multivorans and Burkholderia cepacia, are among the bacterial sources explored for this compound production. nih.govoup.comcabidigitallibrary.org A novel alkaline this compound synthesized by Burkholderia cepacia RGP-10 has shown stability towards oxidizing agents, alkaline proteases, and surfactants, making it a potential detergent additive. am-online.org

Other bacterial sources include Staphylococcus caseolyticus and Staphylococcus saprophyticus, the latter isolated from marine soil and screened for this compound activity. oup.comcabidigitallibrary.orgijcrt.orgresearchgate.net Enterococcus and Serratia species isolated from medicinal wastewater have also demonstrated thermostable this compound production. plos.org

Bacterial lipases are generally produced on lipidic carbon sources like oils, fatty acids, glycerol (B35011), or tweens, in the presence of an organic nitrogen source. nih.gov Organic nitrogen sources such as peptone and yeast extract are commonly used for this compound production from Bacillus and Pseudomonas species. oup.com

Fungal Lipases (e.g., Aspergillus, Rhizopus, Thermomyces, Candida)

Fungi are considered one of the best sources of lipases due to their substrate specificity and stability under various chemical and physical conditions. nih.gov Fungal lipases are predominantly extracellular, which simplifies downstream processing. nih.gov Over 50% of industrial enzymes are derived from fungi. mdpi.com

Important filamentous fungi genera for this compound production include Aspergillus, Rhizopus, Penicillium, Geotrichum, Mucor, Rhizomucor, Thermomyces, Humicola, and Fusarium. am-online.orglidsen.commdpi.comekb.egresearchgate.net

Species such as Aspergillus niger, Aspergillus oryzae, Aspergillus terreus, Aspergillus carneus, and Aspergillus fumigatus are well-known fungal this compound producers. nih.govfrontiersin.orgoup.commdpi.comekb.egopenmicrobiologyjournal.com Aspergillus niger C has shown satisfactory this compound production levels in submerged fermentation. scielo.br

Rhizopus species, including Rhizopus oryzae, Rhizopus arrhizus, Rhizopus delemar, Rhizopus japonicus, and Rhizopus niveus, are frequently used for commercial this compound production. nih.govoup.commdpi.comekb.egresearchgate.netopenbiotechnologyjournal.com

Thermomyces lanuginosus is another significant fungal source, known for producing heat and organic solvent-resistant lipases. frontiersin.org The first commercial this compound used in the detergent industry, Lipolase, originated from Thermomyces lanuginosus. am-online.org

Yeast Lipases

Yeasts are also important producers of lipases and offer advantages in large-scale production due to their easier handling, cultivation, and higher specific growth rates compared to filamentous fungi and bacteria. nih.govmdpi.com Most yeast lipases are produced extracellularly. nih.gov

The genus Candida is a prominent source of yeast lipases, with species like Candida rugosa, Candida antarctica, Candida utilis, and Candida cylindracea being common for commercial purposes. nih.govfrontiersin.orgmdpi.commdpi.comekb.egresearchgate.net Candida rugosa is widely used commercially and exhibits high activity in both hydrolysis and synthesis reactions. nih.gov Yarrowia lipolytica and Pichia and Rhodotorula species are also recognized as this compound-producing yeasts. am-online.orgmdpi.comlidsen.comresearchgate.netmdpi.com

Exploration of Marine Microorganisms as Novel Sources

The marine environment represents a vast and largely unexplored source of microorganisms with the potential to produce novel lipases. ijcrt.orgresearchgate.netmdpi.com Marine microorganisms often possess unique characteristics that allow them to function in harsh environments, making their enzymes potentially valuable for industrial applications. ijcrt.orgmdpi.com

Studies have explored marine bacteria, fungi, and actinomycetes for this compound production. mdpi.com Examples include the marine bacterium Bacillus sonorensis and Staphylococcus saprophyticus isolated from marine soil. mdpi.comijcrt.orgresearchgate.net Marine fungi have also gained attention for their ability to produce extracellular lipases capable of degrading oil. mdpi.com Further research is needed to fully identify and characterize lipases from marine microorganisms and assess their potential for large-scale production and industrial applications. mdpi.com

Fermentation Methodologies for this compound Biosynthesis

Microorganisms produce lipases through fermentation processes, primarily submerged fermentation (SmF) and solid-state fermentation (SSF). oup.commdpi.comopenbiotechnologyjournal.com These methods allow for the cultivation of microorganisms under controlled conditions to optimize enzyme production. mdpi.com

Submerged Fermentation (SmF) Processes

Submerged fermentation involves the cultivation of microorganisms in a liquid medium containing soluble nutrients. scielo.br This method is widely used for the production of microbial enzymes, including lipases. mdpi.comscirp.org Bacterial lipases are mostly produced by submerged fermentation. nih.gov

SmF offers advantages such as ease of control of parameters like pH, temperature, and aeration, as well as simpler downstream processing for extracellular enzymes compared to intracellular ones. mdpi.com The composition of the liquid medium, including carbon and nitrogen sources, significantly influences this compound yield in SmF. oup.comscielo.br Fatty carbon sources are often used as inducers for high this compound yields. oup.com Organic nitrogen sources like peptone and yeast extract are also commonly used. oup.com

Research findings on SmF for this compound production by Aspergillus niger C indicate that factors such as the concentration of the inducer (soybean oil) and the initial pH of the medium significantly influence this compound production. scielo.br Optimization studies using experimental designs have shown that specific combinations of carbon sources (e.g., sucrose, soybean oil) and nitrogen sources (e.g., ammonium (B1175870) sulphate, yeast extract) at optimal pH and temperature can lead to satisfactory this compound activity levels in SmF. scielo.br

While SSF is often favored for filamentous fungi, SmF is also utilized for fungal this compound production. mdpi.comekb.eg Sequential solid-state and submerged fermentation (SeqF) has also been explored to enhance this compound production by yeasts like Yarrowia lipolytica. mdpi.com

Data Table Examples (Illustrative, based on search findings):

Table 1: Examples of Bacterial this compound Producers and Production Conditions

Bacterial SpeciesSource/IsolationFermentation TypeKey Production Parameters (Examples)This compound Activity (Examples)Source
Bacillus stearothermophilusAirNot specifiedNot specifiedNot specified oup.com
Bacillus sonorensisMarine soilSubmergedpH 5.0, 40°C, 48 h incubationEffective as detergent additive mdpi.commdpi.com
Staphylococcus saprophyticusMarine soilNot specifiedpH 76.82 U/ml ijcrt.orgresearchgate.net
Enterococcus sp.Medicinal wastewaterNot specified65°C (thermostability assay)6.45 ± 0.07 µmol/mL/min plos.org
Bacillus sp.Medicinal wastewaterNot specified65°C (thermostability assay)6.69 ± 0.02 µmol/mL/min plos.org
Serratia sp.Medicinal wastewaterNot specified65°C (thermostability assay)8.98 ± 0.07 µmol/mL/min plos.org
Bacillus sp.Oil contaminated soilSubmerged40°C, pH 8, 24 h incubation18 U/ml microbiologyjournal.org
Stenotrophomonas sp.Oil contaminated soilSubmerged40°C, pH 7, 24 h incubation17 U/ml microbiologyjournal.org

Table 2: Examples of Fungal this compound Producers and Production Conditions

Fungal SpeciesSource/IsolationFermentation TypeKey Production Parameters (Examples)This compound Activity (Examples)Source
Aspergillus niger CNot specifiedSubmergedpH 5.0, 32°C, 72 h, Sucrose, Ammonium sulphate, Soybean oil, Yeast extract30.76 U/mL scielo.br
Rhizopus arrhizusNot specifiedSolid-StateOptimized moisture content, Tryptone concentration1021.80 U/g (with Tween 80) openbiotechnologyjournal.com
Aspergillus fumigatusNot specifiedNot specifiedpH 10.0, 45°C, 72 h, Galactose, Peptone6.22 U/ml openmicrobiologyjournal.com

Table 3: Examples of Yeast this compound Producers

Yeast SpeciesSource/Isolation
Candida rugosaNot specified
Candida antarcticaNot specified
Yarrowia lipolyticaNot specified

Solid-State Fermentation (SSF) Methodologies

Solid-state fermentation (SSF) is a cultivation method carried out in the absence or near absence of free-flowing water, using solid substrates. mdpi.com This technique offers several advantages for enzyme production, including reduced risk of bacterial contamination due to low water activity, simpler equipment design, potentially higher productivities, and lower processing costs, particularly when utilizing agro-industrial residues as substrates. scirp.orgmdpi.comije.ir Filamentous fungi, such as Rhizopus, Rhizomucor, Aspergillus, Geotrichum, and Penicillium species, are frequently employed in SSF for this compound production. oup.com

Agro-industrial by-products, such as oil cakes (e.g., groundnut cake, soybean meal, palm kernel meal, babassu cake) and lignocellulosic materials (e.g., sugarcane bagasse, wheat bran), are commonly used as solid substrates in SSF for this compound production. scirp.orgmdpi.comoup.comopenbiotechnologyjournal.com These materials often contain residual lipids and other nutrients that can serve as both the solid matrix and inducers for this compound synthesis. scirp.orgmdpi.com

Optimizing SSF for high this compound yields involves carefully controlling parameters such as the type of substrate, moisture content, particle size, fermentation time, and the percentage of oil induction. oup.comopenbiotechnologyjournal.comresearchgate.net For instance, studies have shown that using palm kernel meal supplemented with soybean oil and Tween 80 as inducers resulted in optimal this compound production by Pseudomonas aeruginosa SB-37 in SSF. researchgate.net Another study using Rhizopus oryzae with sugarcane bagasse found that optimal conditions included a bioreactor temperature of 45 °C, 80% humidity, a solid bed depth of 0.5 cm, and supplementation with olive oil. oup.com

Efficient extraction of this compound from the fermented solid matrix is a crucial step in SSF. Various eluents, such as buffer solutions containing surfactants like Tween 80, are used to recover the enzyme. openbiotechnologyjournal.com

Optimization of Bioprocess Parameters for this compound Yield

The yield of microbial this compound is significantly influenced by various bioprocess parameters. Optimizing these parameters is essential to achieve high enzyme production at lower costs. tandfonline.comnih.gov Statistical experimental designs, such as Response Surface Methodology (RSM) and Plackett-Burman design, are widely used to identify significant factors and determine their optimal levels for enhanced this compound production. scirp.orgtandfonline.comnih.govscielo.bropenmicrobiologyjournal.com

Influence of Carbon and Nitrogen Sources

Carbon and nitrogen sources in the fermentation medium play a critical role in microbial growth and this compound production. nih.govijcce.ac.irfrontiersin.org The type and concentration of these nutrients can significantly impact enzyme yield. ijcce.ac.irnih.gov

Studies have investigated various carbon sources, including glucose, soluble starch, sucrose, lactose, maltose, and molasses. ijcce.ac.irnih.govjst.go.jp Research on Aspergillus niger indicated that glucose was the most effective primary carbon source for this compound production compared to maltose, sucrose, or glycerol. nih.gov For Bacillus subtilis 20B, starch supplementation resulted in a better level of this compound production. banglajol.info The optimal concentration of the carbon source is also crucial; for example, an optimal concentration of 4% soluble starch was found for this compound production by Aspergillus Niger. ijcce.ac.ir

Nitrogen sources, both organic and inorganic, also affect this compound production. Commonly studied nitrogen sources include peptone, yeast extract, ammonium sulfate, ammonium chloride, sodium nitrate, casein, and urea. microbiologyjournal.orgijcce.ac.irnih.govjst.go.jp Peptone has frequently been reported as an effective nitrogen source, often leading to higher enzyme activity. microbiologyjournal.orgjst.go.jpresearchgate.net The efficacy of peptone may be related to the release of ammonium ions, which can stimulate microbial growth and enzyme production rate. microbiologyjournal.org The optimal concentration of the nitrogen source, like carbon sources, needs to be determined for maximum yield. ijcce.ac.ir

The carbon-to-nitrogen (C/N) ratio in the fermentation medium has also been shown to significantly influence this compound production, highlighting the importance of balancing these nutrients for optimal enzyme synthesis. nih.govmdpi.com

Role of Inducers and Physicochemical Factors (e.g., Temperature, pH, Agitation)

Beyond carbon and nitrogen sources, the presence of inducers and the control of physicochemical factors are vital for maximizing this compound production. tandfonline.comnih.govfrontiersin.org

Lipid substrates, such as vegetable oils (e.g., olive oil, soybean oil, palm oil, sunflower oil, avocado oil) and fatty acids, are well-known inducers of this compound production in many microorganisms. mdpi.comresearchgate.netnih.govscielo.brjst.go.jp These compounds can trigger the expression of this compound genes. researchgate.net The concentration of the inducer is also a critical factor, with optimal concentrations varying depending on the microorganism and the specific inducer used. tandfonline.comscielo.br

Temperature is a key physicochemical parameter affecting both microbial growth and enzyme production and activity. scirp.orgnih.govscielo.brfrontiersin.org Different microorganisms have varying optimal temperatures for this compound production. For instance, Bacillus aryabhattai SE3-PB showed optimal this compound production at 40 °C, while a cold-active this compound from Bacillus cereus HSS had its highest activity at 10°C. tandfonline.comfrontiersin.org Aspergillus niger has shown optimal production at around 24 °C, while Bacillus subtilis 20B was optimal at 37°C. banglajol.infonih.gov The optimal temperature for this compound activity can also differ from the optimal production temperature. scielo.br

The pH of the fermentation medium is another crucial factor influencing microbial growth and this compound secretion. scirp.orgnih.govscielo.brfrontiersin.org The optimal pH for this compound production varies among different microbial species. Bacteria generally tend to exhibit maximum this compound production at neutral or alkaline pH, while fungi and yeasts often prefer nearly neutral or acidic conditions. banglajol.infonih.govscielo.br For example, Bacillus and Stenotrophomonas species showed maximum this compound production at pH 7 or 8, while Aspergillus niger C had an optimal pH range between 5.0 and 6.0 for this compound activity. microbiologyjournal.orgscielo.br Maintaining the initial pH at an optimal level is important for stimulating microbial growth and subsequent enzyme secretion. nih.govijcce.ac.ir

Agitation speed is important in submerged fermentation to ensure adequate dissolved oxygen transfer, improve nutrient distribution, and facilitate contact between microbial cells and hydrophobic substrates or inducers. tandfonline.comnih.govfrontiersin.org Optimal agitation rates are specific to the bioreactor system and microorganism used. tandfonline.com

Other factors such as inoculum size, incubation period, and the presence of metal ions can also influence this compound production. scirp.orgbanglajol.infomicrobiologyjournal.orgtandfonline.comfrontiersin.org

Here is a table summarizing some research findings on the optimization of bioprocess parameters for this compound production by different microorganisms:

MicroorganismFermentation TypeOptimized ParametersOptimal ConditionsFold Increase (vs. unoptimized)Source
Aspergillus NigerSmFCarbon source (soluble starch), Nitrogen source (peptone), Initial pH4% soluble starch, 3% peptone, pH 7Not specified ijcce.ac.ir
Bacillus aryabhattai SE3-PBSmFTemperature, pH, Inoculum volume, Agitation, Inducer oil concentration40 °C, pH 7.6, 2.8% (v/v), 193 rpm, 2% (v/v) sunflower oil7.2-fold tandfonline.com
Pseudomonas sp. BUP6SSFTemperature, pH, Moisture content, Incubation time28°C, pH 5.9, 33% moisture, 2 days0.7-fold (increase in activity) scirp.org
Aspergillus nigerSmFSecondary carbon source (corn starch), Nitrogen source (soybean meal), Lipid (soybean oil)10.5 g/L corn starch, 35.4 g/L soybean meal, 10.9 g/L soybean oil16.4% higher activity nih.gov
Aspergillus fumigatusSmFGalactose concentration, Peptone concentration, pH, Incubation time, Temperature1.5% galactose, 1.8% peptone, pH 10.0, 72 h, 45°CNot specified openmicrobiologyjournal.com
Bacillus subtilis 20BSmFCarbon source (starch), Nitrogen source (yeast extract), Inoculum concentration, pH, TemperatureStarch, Yeast extract, 5% inoculum, pH 7.0, 37ºC7.19-fold banglajol.info
Rhizopus oryzae PTCC 5176SSFBioreactor temperature, Humidity, Solid bed depth, Olive oil supplementation45 °C, 80% humidity, 0.5 cm depth, 8% (v/w) olive oil1.6-fold (in lipolytic activity) oup.com
Burkholderia sp. Bps1SmFCarbon source (molasses), Nitrogen source (peptone), Inducer (palm oil)9.7 g/L molasses, 13.7 g/L peptone, 0.60% (v/v) palm oil30 times greater activity jst.go.jp
Stenotrophomonas sp. ICMM10 & Pseudomonas aeruginosa BA7823SmFpH, Temperature, Nitrogen source (peptone), Carbon source (glucose)pH 7, 37ºC, Peptone (optimal concentration), Glucose (2.0% w/v)5-fold (for Stenotrophomonas sp.) researchgate.net

Bioreactor Design and Operation for Large-Scale this compound Production

Scaling up this compound production from laboratory to industrial scale requires careful consideration of bioreactor design and operation. While laboratory-scale studies are crucial for optimizing parameters, large-scale bioreactors present unique challenges, particularly regarding mass and heat transfer, mixing efficiency, and the potential for environmental gradients. oup.comuliege.be

Different types of bioreactors are employed for large-scale enzyme production, including tray bioreactors, packed-bed bioreactors, stirred-bed bioreactors, rotating drum bioreactors, and fluidized bed bioreactors. oup.com The choice of bioreactor depends on the fermentation method (SmF or SSF), the type of microorganism used, and the desired scale of production.

For SSF, tray bioreactors (also known as koji bioreactors) are relatively simple and widely used for large-scale production. oup.compsu.edu These bioreactors consist of trays stacked within a chamber, allowing for aeration and humidity control. oup.compsu.edu Maintaining uniform temperature and humidity throughout the trays is critical for optimal performance. oup.compsu.edu For instance, a fabricated tray bioreactor for Aspergillus niger this compound production from rice bran included controlling units for temperature and humidity, with small fans to maintain uniform temperature. psu.edu

Packed-bed bioreactors are another option for SSF, offering advantages in terms of aeration and control. nih.gov However, challenges such as potential for channeling and pressure drop need to be addressed in their design and operation. Studies comparing tray and packed-bed bioreactors for Penicillium simplicissimum this compound production showed that packed-bed bioreactors could yield higher this compound activities under optimized conditions, although they might require lower operating temperatures due to heat gradient formation. nih.gov

In submerged fermentation, stirred tank bioreactors are commonly used. Agitation and aeration are critical parameters in these systems to ensure sufficient oxygen supply and homogeneous distribution of nutrients and inducers. nih.govuliege.be However, large-scale stirred bioreactors can experience limitations in mixing efficiency, leading to gradients in dissolved oxygen, pH, and substrate concentration, which can impact microbial metabolism and this compound yield. uliege.be Scale-down reactors (SDR) are sometimes used to simulate these large-scale conditions at a laboratory scale to study their effects and develop better scaling-up strategies. uliege.be

Regardless of the bioreactor type, controlling operational variables such as temperature, pH, dissolved oxygen concentration, agitation speed, and nutrient supply is essential for achieving high this compound yields in large-scale production. oup.comnih.govuliege.be Sterilization of the bioreactor and culture medium is also crucial to prevent contamination. oup.compsu.edu

Further research on bioreactor designs and process scale-ups is needed to improve the efficiency and economic viability of large-scale microbial this compound production. researchgate.net

Gene Expression and Regulation of Lipase Biosynthesis

Genetic Organization of Lipase Gene Families

The genetic organization of this compound genes varies across different organisms and this compound families. The this compound family is diverse, encompassing members such as pancreatic this compound (PL), lipoprotein this compound (LPL), and hepatic this compound (HL), among others. researchgate.netnih.gov

In humans, the lipoprotein this compound (LPL) gene is located on chromosome 8p22 and spans approximately 30 kilobases (kb). mdpi.comresearchgate.netpnas.orgnih.gov It is composed of 10 exons and 9 introns. The first exon encodes the 5'-untranslated region, the signal peptide, and the first two amino acids of the mature protein. The subsequent eight exons encode the remaining amino acids, while the tenth exon contains a long 3'-untranslated region. pnas.orgnih.gov Comparisons of the gene organization of LPL, HL, and PL suggest an evolutionary history involving multiple rounds of gene duplication, exon shuffling, and intron loss. pnas.orghelp-therapie.com

Studies on acid this compound gene families, such as human gastric this compound (HGL), rat lingual this compound (RLL), and human lysosomal acid this compound (HLAL), indicate that they form a distinct branch within the mammalian this compound gene family. help-therapie.com These genes share the conserved G-X-S-X-G this compound consensus sequence but lack structural homology to the LPL/HL/PL family, suggesting potentially different evolutionary origins or later duplication events. help-therapie.com

In plants, analyses of GDSL-type esterase/lipase (GELP) gene families in species like soybean and rice have revealed significant gene structure diversity and expansion primarily driven by tandem gene duplications and whole-genome duplication events. frontiersin.orgresearchgate.net For instance, in soybean, 194 GELP genes were identified and classified into 11 subfamilies, with over 74% of these genes containing 4 introns and 5 exons in their coding regions. frontiersin.org

Transcriptional Regulation of this compound Genes

Transcriptional regulation is a primary level at which this compound gene expression is controlled, involving the interaction of transcription factors with specific DNA sequences in the promoter and regulatory regions of the genes. mdpi.comresearchgate.netnih.govnih.gov

Direct Regulatory Elements and Promoters

This compound gene promoters contain various cis-acting regulatory elements that serve as binding sites for trans-acting transcription factors. mdpi.com The human lipoprotein this compound (LPL) promoter, for example, includes elements such as TATA boxes, Oct-1 sites, a CT element, CCAAT enhancer-binding protein alpha (C/EBPα) sites, an SP1 site, and two cis-acting regions known as LP-α and LP-β. mdpi.comresearchgate.netresearchgate.net Specificity proteins 1 (Sp1) and 3 (Sp3) are known to transactivate the human LPL promoter by binding to a conserved 5′-CCTCCCCCC-3′ motif, referred to as the CT element. mdpi.comresearchgate.net

In the human carboxyl ester this compound (CEL) gene, an E-box located at -47/-52 in the promoter region is essential for CEL expression and binds upstream stimulatory factors 1 and 2. portlandpress.com

In bacteria, the transcription of this compound genes can be directly regulated by two-component systems (TCS) belonging to the NtrB/C superfamily. nih.govfrontiersin.org Examples include the CbrA/B system in Pseudomonas aeruginosa and the LipQ/R system in Pseudomonas alcaligenes. nih.govfrontiersin.orgmdpi.com These systems, with the assistance of the alternative sigma factor σ54, bind to upstream activating sequences (UAS) to initiate this compound gene transcription. nih.govfrontiersin.org The flagella sigma factor FliA (σ28) has also been shown to directly enhance the transcription of the this compound gene xlpA in Xenorhabdus nematophila by binding to a consensus sequence in its promoter. frontiersin.org

Transcriptional regulation can also involve negative feedback mechanisms. For instance, long-chain fatty acids, which are hydrolysis products of lipases, can repress this compound production in some Pseudomonas and Acinetobacter species. nih.gov This feedback inhibition may involve a fatty acyl-responsive DNA-binding protein that acts as a transcriptional repressor. nih.gov

Quorum Sensing (QS) Systems in Bacterial this compound Expression

Quorum sensing (QS) is a cell density-dependent communication process in bacteria that regulates the expression of various genes, including those encoding lipases. nih.govjlabphy.org Bacteria produce and release signaling molecules called autoinducers, and when these molecules reach a certain threshold concentration, they trigger changes in gene expression. nih.govjlabphy.org

Numerous studies have demonstrated that bacterial this compound gene expression exhibits cell density dependence mediated by QS systems. nih.gov In Pseudomonas aeruginosa, the QS system transcriptionally activates the lipA gene. nih.govfrontiersin.orgfrontiersin.org This activation is mediated, in part, by directly enhancing the transcription of the cbrA/B genes, which encode a two-component system involved in this compound regulation. nih.govfrontiersin.orgfrontiersin.org The Las and Rhl QS systems in P. aeruginosa operate in a cascade, with the Las system activating the Rhl system. frontiersin.org RhlR, a component of the Rhl system, can in turn induce the transcription of the lipQ/R two-component system. researchgate.net

Two-Component Systems and Global Regulatory Networks (e.g., Gac/Rsm System)

Two-component systems (TCS) are fundamental signal transduction pathways in bacteria that enable them to sense and respond to environmental stimuli, playing a critical role in regulating this compound gene expression. nih.govbiorxiv.org The Gac/Rsm system is a highly conserved global regulatory network in Gram-negative bacteria that significantly influences bacterial this compound production. nih.govfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

The Gac/Rsm system includes the GacS-GacA (GacS/A) TCS, which has a positive effect on this compound gene expression in various Pseudomonas species. frontiersin.orgnih.govnih.gov The GacS sensor kinase perceives environmental signals and phosphorylates the GacA response regulator, which then influences the expression of target genes. nih.gov A key mechanism involves GacA inducing the transcription of small regulatory RNAs (sRNAs) such as RsmY, RsmX, and RsmZ. nih.govresearchgate.net These sRNAs can sequester RNA-binding proteins like RsmA and RsmE, thereby relieving the translational repression exerted by these proteins on target mRNAs, including this compound transcripts. nih.govresearchgate.net

Research in Pseudomonas protegens has shown that the GacS/A system activates lipA expression at both the transcriptional and translational levels, with translational control being particularly pivotal. nih.govresearchgate.net In this organism, RsmE mediates the translational activation of lipA by directly binding to the Shine-Dalgarno (SD) sequence of the lipA mRNA, which hinders the access of the 30S ribosomal subunit and thus inhibits translation. frontiersin.orgnih.govresearchgate.net RsmA, another RNA-binding protein in the Gac/Rsm system, indirectly enhances lipA transcription through a pathway that is not yet fully understood. nih.govresearchgate.net

In Pseudomonas aeruginosa, the Gac/Rsm system's regulation of lipA expression is complex and appears to involve a duality. It primarily promotes lipA transcription through a pathway involving Gac, RsmA, the QS system, and the CbrA/B TCS. frontiersin.org Simultaneously, it can also secondarily inhibit lipA transcription through an unknown regulatory pathway mediated by Gac and RsmA. frontiersin.org

Other TCS also participate in this compound gene regulation. The PmrA/PmrB TCS in P. aeruginosa regulates lipA expression at both the transcriptional and translational levels, with a primary impact on translation. nih.gov PmrA directly binds to the promoter sequence of rsmY, influencing lipA expression through the Gac/Rsm pathway. nih.gov The CbrA-CbrB TCS in Pseudomonadaceae can directly activate target genes, including lipA in P. alcaligenes, by binding to consensus sequences in their promoters. mdpi.com Conversely, the EnvZ/OmpR TCS in P. fluorescens has been reported to inhibit lipA expression. frontiersin.org

The following table summarizes some of the bacterial regulators and their mechanisms in this compound gene expression:

RegulatorOrganism(s)MechanismLevel of RegulationSource
NtrB/C superfamilyP. aeruginosa, P. alcaligenesDirectly activates transcription by binding to UAS with σ54.Transcriptional nih.govfrontiersin.org
CbrA/BP. aeruginosa, P. alcaligenesTranscriptionally activates lipA (in P. aeruginosa via enhancing cbrA/B transcription, in P. alcaligenes directly).Transcriptional nih.govfrontiersin.orgmdpi.comfrontiersin.org
LipQ/RP. alcaligenesDirectly regulates transcription by binding to UAS with σ54.Transcriptional frontiersin.org
FliA (σ28)Xenorhabdus nematophilaDirectly enhances xlpA transcription by binding to promoter.Transcriptional frontiersin.org
QS systemBacteria (e.g., P. aeruginosa)Cell density-dependent regulation, involves autoinducers. Transcriptionally activates lipA in P. aeruginosa.Transcriptional nih.govfrontiersin.orgfrontiersin.org
GacS/APseudomonas spp.Positive effect on this compound expression, part of Gac/Rsm system.Transcriptional, Translational frontiersin.orgnih.govnih.govresearchgate.net
RsmAP. protegensIndirectly enhances lipA transcription (unknown pathway), mainly activates lipA translation by inhibiting rsmE translation.Transcriptional, Translational frontiersin.orgnih.govresearchgate.net
RsmEP. protegens, P. aeruginosaDirectly inhibits lipA translation by binding to the SD sequence of lipA mRNA.Translational nih.govfrontiersin.orgnih.govresearchgate.net
PmrA/PmrBP. aeruginosaRegulates lipA expression at transcriptional and translational levels, primarily translational. PmrA binds to rsmY promoter.Transcriptional, Translational nih.gov
EnvZ/OmpRP. fluorescensInhibits lipA expression.Transcriptional frontiersin.org
ArgRP. protegensRepresses lipA transcription by binding to the promoter.Transcriptional nih.gov
RsmE (CsrA/RsmA family)P. protegensDirectly inhibits lipA translation through binding to the SD sequence of lipA mRNA.Translational nih.gov

Post-Transcriptional and Translational Control Mechanisms

Beyond transcription, this compound gene expression is also regulated at the post-transcriptional and translational levels, influencing mRNA stability, localization, and the efficiency of protein synthesis. mdpi.comresearchgate.netpnas.orgnih.gov

In bacteria, RNA-binding proteins play a significant role in translational control. As mentioned earlier, RsmE in P. protegens and P. aeruginosa directly inhibits lipA translation by binding to the Shine-Dalgarno (SD) sequence on the lipA mRNA, preventing ribosomal binding. nih.govfrontiersin.orgnih.govresearchgate.net RsmA in P. protegens primarily activates lipA translation by negatively regulating the translation of rsmE. frontiersin.orgnih.govresearchgate.net The protein Hfq in P. protegens also contributes to strengthening lipA translation, potentially by increasing the transcript levels and enhancing the stability of the regulatory RNA RsmY. frontiersin.org

In eukaryotic systems, such as human adipocytes, the translational regulation of lipoprotein this compound (LPL) is complex. LPL translational inhibition involves the formation of an RNA-binding complex that interacts with the 3' untranslated region (UTR) of the LPL mRNA. nih.gov This complex includes subunits of protein kinase A (PKA), specifically the catalytic subunit (Cα) and the regulatory subunit (RIIβ), along with A-kinase-anchoring protein (AKAP) 121. nih.gov The formation and activity of this inhibitory complex can be triggered by traditional PKA activation pathways or through the depletion of protein kinase C alpha (PKCα). nih.gov

Post-transcriptional control can also involve regulatory elements within the mRNA sequence itself, such as AU-rich elements (AREs) often found in the 3' UTRs of cytokine mRNAs, which can recruit specific RNA-binding proteins to influence mRNA stability and translation. plos.org While this is a general mechanism, its specific application to this compound mRNA regulation highlights the potential for intricate post-transcriptional control.

Role of Auxiliary Proteins in this compound Maturation

Chaperones and this compound-Specific Foldases

Many lipases, particularly extracellular bacterial lipases from species like Pseudomonas and Burkholderia, require the assistance of specialized proteins known as chaperones and this compound-specific foldases (Lifs) for proper folding and activation into their enzymatically active conformation. jmb.or.krnih.govnih.govnih.gov These Lifs are a unique family of steric chaperones that are often anchored to the periplasmic side of the inner membrane in Gram-negative bacteria, where they facilitate the correct folding of their cognate lipases. nih.govnih.gov

The interaction between a Lif and its corresponding this compound is typically specific. nih.gov For example, the Lif from Pseudomonas aeruginosa cannot substitute for Lifs from Burkholderia glumae or Acinetobacter calcoaceticus, although it can activate the this compound from the closely related species P. alcaligenes. nih.gov Structural analysis suggests that Lifs, such as LipH from P. aeruginosa, function by helping the this compound acquire an "open state" where the lid domain is displaced, allowing access to the catalytic site. frontiersin.org

In the absence of the specific foldase, the this compound may be prone to aggregation in the bacterial periplasm, leading to proteolytic degradation or accumulation in inclusion bodies. frontiersin.org Some lipases are synthesized as precursor forms with propeptides that act as intramolecular chaperones, assisting in the correct folding of the mature enzyme. plos.org These propeptides are typically cleaved after the protein has folded. plos.org

Beyond specific foldases, other general chaperones in the periplasm, such as Skp, SurA, and FkpA in Escherichia coli and P. aeruginosa, can also play a role in preventing misfolding and aggregation of secretory lipases before they interact with their dedicated foldases or are secreted. frontiersin.orguni-duesseldorf.de Studies have shown that the periplasmic chaperone Skp of P. aeruginosa efficiently prevents misfolding of this compound A in vitro and is crucial for its secretion in vivo. frontiersin.orguni-duesseldorf.de

Genetic Engineering for Enhanced this compound Expression

Genetic engineering techniques are widely employed to enhance this compound expression levels and tailor their properties for various industrial applications. jmb.or.krwhiterose.ac.ukmdpi.comasm.org This involves manipulating this compound genes and utilizing suitable expression systems to achieve high yields of active enzyme. jmb.or.krasm.orgmdpi.com

Gene Cloning and Heterologous Expression Systems (e.g., E. coli, Pichia pastoris)

Gene cloning is a fundamental step in recombinant this compound production, allowing for the isolation and amplification of this compound-encoding genes from their native sources. These cloned genes can then be introduced into various heterologous expression systems for production. jmb.or.krtandfonline.comresearchgate.net

Escherichia coli is a popular host for heterologous protein expression due to its rapid growth, ease of genetic manipulation, and well-established expression systems. asm.orgmdpi.comscispace.commedcraveonline.com However, expressing foreign proteins, including lipases, in E. coli can present challenges such as the formation of inclusion bodies (insoluble, inactive protein aggregates), protein degradation by host proteases, and difficulties in achieving proper folding and post-translational modifications. asm.orgmdpi.commedcraveonline.comasm.orgoup.com Despite these challenges, strategies like using specific E. coli strains (e.g., Origami, SHuffle), optimizing induction conditions (temperature, inducer concentration), and employing fusion tags or different promoters (e.g., T7, tac, trc) have been explored to improve soluble and active this compound production in this host. mdpi.comscispace.commedcraveonline.comasm.orgoup.comresearchgate.net

Pichia pastoris (now known as Komagataella phaffii) is another widely used heterologous expression system, particularly for the production of secreted and post-translationally modified eukaryotic proteins. mdpi.comjapsonline.combiotechrep.irtandfonline.commdpi.comresearchgate.netresearchgate.netnih.govnih.gov Advantages of P. pastoris include its ability to grow to high cell densities, perform eukaryotic protein modifications (like glycosylation and disulfide bond formation), and efficiently secrete proteins into the culture medium, which simplifies purification. mdpi.comjapsonline.combiotechrep.irtandfonline.commdpi.com The methanol-inducible alcohol oxidase 1 (AOX1) promoter is commonly used for high-level expression in P. pastoris, although constitutive promoters like GAPDH also exist. japsonline.combiotechrep.irtandfonline.comresearchgate.net While P. pastoris offers advantages over E. coli for some lipases, challenges such as potential hyperglycosylation and strain-specific variations in expression levels can occur. researchgate.netnih.gov

Studies comparing this compound expression in E. coli and P. pastoris have shown that P. pastoris can be a better host for producing certain thermostable lipases, yielding higher specific activities. japsonline.com

Table 1: Comparison of this compound Expression in E. coli and Pichia pastoris for Select Thermostable Lipases

This compound SourceExpression HostSpecific Activity (U/mg)Reference
Itb1.1E. coliLower japsonline.com
Itb1.1P. pastoris6 times higher than E. coli japsonline.com
Lk3E. coli0.3523 japsonline.com
Lk3P. pastoris4.8508 japsonline.com

Note: Specific activity values may vary depending on substrate and assay conditions.

Co-expression Strategies of this compound and Foldase Genes

For lipases that require a specific foldase for proper folding and activity, co-expression of the this compound gene with its cognate foldase gene is a crucial genetic engineering strategy to enhance the production of active enzyme. jmb.or.krmdpi.commdpi.comnih.govresearchgate.net This is particularly important for lipases from Gram-negative bacteria like Pseudomonas and Burkholderia, where the this compound and foldase genes are often clustered together, sometimes as an operon. jmb.or.krnih.govmdpi.com

Co-expression strategies can be implemented in two main ways: in vitro and in vivo folding. jmb.or.kr In in vitro folding, the this compound and foldase are expressed separately in different hosts and vectors, and then combined in vitro to facilitate folding and activation. jmb.or.kr In in vivo folding, both genes are expressed within the same host organism. jmb.or.kr In vivo co-expression can be achieved using either a two-plasmid system, where each gene is on a separate plasmid, or a one-plasmid system, where both genes are on the same plasmid, often expressed as an operon. jmb.or.krmdpi.comresearchgate.net

Studies have demonstrated the effectiveness of co-expression for obtaining functional lipases. For example, co-expression of the this compound and foldase genes from Burkholderia territorii in E. coli resulted in the production of active this compound. jmb.or.kr Similarly, co-expression of the this compound LipBC and its foldase LifBC from Burkholderia contaminans in E. coli significantly enhanced lipolytic activity, with no activity observed when the foldase gene was not expressed. mdpi.com Co-expression in Pichia pastoris has also been successfully used to produce active foldase-dependent lipases like Lipomax from Pseudomonas alcaligenes. nih.gov

Co-expression of chaperones, including foldases, can be a reliable tool for achieving overproduction of recombinant lipases by assisting in proper folding and preventing aggregation. mdpi.comresearchgate.net Studies in P. pastoris have shown that co-expression of certain chaperones, such as Ydj1p and Ssa1p, can increase the expression level of lipases like Candida antarctica this compound B (CalB). researchgate.net

Table 2: Examples of Co-expression Strategies for this compound and Foldase

This compound SourceFoldase SourceExpression HostStrategyOutcomeReference
Burkholderia territoriiBurkholderia territoriiE. coliIn vivo (one-plasmid)Production of active this compound jmb.or.kr
Burkholderia contaminansBurkholderia contaminansE. coliCo-expressionEnhanced lipolytic activity (127 U/mL) mdpi.com
Pseudomonas aeruginosaPseudomonas aeruginosaE. coliIn vivo (two-plasmid)Production of active this compound researchgate.netd-nb.info
Pseudomonas alcaligenesPseudomonas alcaligenesP. pastorisIn vivo (dual cassette)Extracellular production of active Lipomax nih.gov

Computational Approaches in Lipase Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. By providing a dynamic view of protein behavior, MD simulations are crucial for understanding the flexibility, conformational changes, and interactions of lipases in different environments.

Simulation of Lipase Activation Pathways and Conformational Dynamics

MD simulations are extensively used to explore the conformational dynamics and activation pathways of lipases. These enzymes often undergo significant conformational changes, particularly in their lid domains, to expose the active site to the substrate at the oil-water interface. Simulations can capture these transitions and provide insights into the molecular events that trigger activation.

Studies have investigated the conformational dynamics of various lipases, including wild-type and mutant forms, to understand how flexibility, particularly in the active site, influences activity. MD simulations have shown that while some studies suggest a positive correlation between conformational flexibility and enzyme activity, high activity can still be achieved in enzymes with more rigid active sites. plos.org For instance, simulations of a this compound mutant indicated that a more preserved catalytically competent active site geometry, despite increased rigidity, might lead to higher enzyme activity. plos.org

The conformational transitions between the lid-open and lid-closed states of lipases have been directly observed using computational simulation methods like all-atom MD simulations and enhanced sampling techniques. These studies have revealed that interactions between hydrophobic residues on the lid subdomains can drive the closing mechanism, while a hydrophobic environment, such as an oil interface, can promote the opening of the structure. acs.org However, research also suggests that the opening of the lid structure alone may not be sufficient to initiate interfacial activation in all lipases. acs.org

Multi-scale MD simulation studies have explored how different interfaces affect the conformational dynamics of lipases. For example, simulations of the psychrophilic this compound M37 interacting with triglyceride surfaces showed that these interactions promote large-scale motions of the lid region, revealing a pathway for substrate entry into the catalytic site. nih.gov This suggests potential activation mechanisms that may differ from those observed in other lipases. nih.gov

MD simulations have also been used to study the structural fluctuations and conformational changes in human pancreatic this compound, both alone and in complex with cothis compound, providing insights into the transitions occurring in different domains. sciencepublishinggroup.com

Analysis of Solvent Effects on this compound Activity and Structure

The choice of solvent significantly impacts this compound structure and activity. MD simulations are a valuable tool for analyzing these solvent effects at a molecular level. Simulations can reveal how different solvents interact with the this compound structure, influencing its flexibility, stability, and the conformation of the active site and lid regions.

Studies using MD simulations have investigated the effects of various organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), and isopropyl alcohol (IPA), on the structure and activity of lipases. researchgate.netacs.org These studies have shown that enzymatic activity is strongly dependent on the type and concentration of the organic solvent. researchgate.netacs.org For example, while IPA and ACN can reduce this compound activity, low concentrations of DMSO have been observed to lead to activation via an uncompetitive mechanism. researchgate.netacs.org MD simulations can help elucidate the underlying mechanisms, such as whether the solvent directly interferes with substrate binding or alters the active site geometry. researchgate.net

MD simulations have indicated that the flexibility of the lid conformation can be influenced by the solvent, with more flexible and easily activated lid conformations observed in hydrophilic solvents, potentially leading to higher selectivity. mdpi.com Conversely, lipases in nonpolar organic solvents tend to be more structurally rigid and stable. mdpi.com However, increased rigidity is not always beneficial for catalytic activity and can sometimes lead to a decrease in activity due to constrained movement within the enzyme's secondary structure. mdpi.com

Simulations have also explored the effect of solvents with different logP values on this compound structure, including RMSD, hydrogen bonding, and radial distribution function, which in turn influence catalytic activity and selectivity. nih.gov For instance, the active pocket RMSD was found to be higher in relatively hydrophobic solvents, suggesting a higher possibility of the active site being activated, leading to increased activity. nih.gov

Data Table: Effect of Solvents on this compound Properties (Illustrative based on search results)

Solvent TypeThis compound Property AffectedObserved EffectSimulation InsightSource
HydrophilicLid ConformationMore flexible, easily activatedPotential for higher selectivity. mdpi.com mdpi.com
Nonpolar OrganicStructural RigidityIncreased rigidity and stabilityCan sometimes decrease activity due to constrained movement. mdpi.com mdpi.com
DMSO (low conc.)ActivityActivation (uncompetitive mechanism)Does not directly interfere with substrate binding; may affect His-Asp interaction. researchgate.netacs.org researchgate.netacs.org
Solvents with high logPActive Pocket RMSDHigherHigher possibility of active site activation, increased activity. nih.gov nih.gov
Carbon TetrachlorideHydrophobic Side Chain FlexibilityIncreasedImpacts lid dynamics and potential activation. d-nb.info d-nb.info

Investigation of Substrate Diffusion and Binding within Active Sites

Understanding how substrates diffuse to and bind within the active site is critical for comprehending this compound catalysis. MD simulations, often combined with techniques like Markov-state models (MSMs), are employed to study these dynamic processes. acs.orgnih.govresearchgate.net

MD simulations can profile substrate diffusion pathways and provide kinetic information, which is essential for understanding the dynamic nature of enzyme-substrate interactions. acs.orgnih.gov Studies on lipases like Candida antarctica this compound B (CALB) have used MD simulations combined with MSMs to simulate the diffusion pathways of substrates from the enzyme surface into the active site. acs.orgnih.govresearchgate.net These simulations have identified important metastable conformations of the this compound during the diffusion process, including a closed state. acs.orgnih.govresearchgate.net An induced-fit mechanism involving multiple pathways has been proposed based on these studies. acs.orgnih.govresearchgate.net

Simulations highlight the challenges in describing substrate diffusion, noting that atomic-scale enzymatic thermal fluctuations cause transient opening and closing of active sites. acs.orgnih.gov Only certain fluctuations or rearrangements in the enzyme structure facilitate subsequent ligand travel. acs.orgnih.gov The interaction of multiple substrates can also contribute to these fluctuations in enzyme conformation. acs.orgnih.gov

Computational Enzyme Design

Computational enzyme design aims to create novel enzymes with tailored catalytic properties or to improve the efficiency of existing ones. This field leverages computational power to explore vast sequence and structure spaces that are inaccessible through traditional experimental methods alone.

De Novo Design of Artificial Lipases

De novo enzyme design involves creating enzymes from scratch, without relying on existing natural protein sequences as direct templates. This approach seeks to generate novel catalytic functions or enhance existing ones by designing protein scaffolds and active sites optimized for specific reactions. researchgate.netmdpi.comnih.govrsc.orgmdpi.com

The de novo design of artificial lipases focuses on creating enzymes capable of catalyzing the hydrolysis of ester bonds, potentially with improved specificity, activity, or stability compared to natural lipases. Computational strategies often involve constructing a "theozyme," which is a theoretical model of the catalytic transition state with optimally placed functional groups. researchgate.netmdpi.com This theozyme is then used as a guide to design a protein scaffold that can accommodate and stabilize this transition state. researchgate.netmdpi.comgoogle.com

Challenges in de novo design include achieving catalytic efficiencies comparable to natural enzymes, as initial designs may exhibit significantly lower activity. researchgate.netmdpi.com To address this, computational design is often combined with experimental techniques like laboratory-directed evolution to further optimize the designed enzymes. researchgate.netmdpi.comnih.govrsc.org

Recent studies have reported the successful de novo computational design of lipases with hydrolysis activity towards medium-chained fatty acid esters. researchgate.netmdpi.comnih.gov These designs often start with a computational strategy involving the construction of a theozyme using quantum-mechanical approaches, followed by assembling and optimizing theoretical enzyme-skeleton combinations. researchgate.netmdpi.com

Application of RosettaEnzymeDesign Protocols

RosettaEnzymeDesign is a widely used computational protocol within the Rosetta software suite for enzyme design. This protocol facilitates the design of new enzymes or the modification of existing ones by exploring sequence space and optimizing interactions within the active site and surrounding scaffold. researchgate.netmdpi.comgoogle.comrsc.org

The general protocol for Rosetta enzyme design typically involves several steps: building an ensemble of transition states for the target reaction, matching these transition structures against a library of protein scaffolds, redesigning the selected scaffolds to stabilize the transition state and catalytic residue placement, and finally ranking and evaluating the designs. google.com

In the context of this compound design, RosettaEnzymeDesign protocols have been applied to create artificial lipases. researchgate.netmdpi.com These protocols can be used to design enzymes with specific catalytic activities, such as the hydrolysis of particular fatty acid esters. researchgate.netmdpi.com The "inside-out" strategy, developed by Baker's group, is often employed, where catalytic motifs are first established and embedded into a protein backbone, followed by optimization of residues in the active pocket. mdpi.com

Studies have shown that combining Rosetta enzyme design with other computational methods, such as MD simulations, can further enhance the design process. researchgate.netmdpi.comrsc.org For example, MD simulations can be used to optimize the substrate binding mode and amino acid sequence of designed enzymes, leading to improved activity. researchgate.netmdpi.com The RosettaDesign application can be utilized in conjunction with MD simulations for this optimization. researchgate.netmdpi.com

While de novo designed enzymes created using RosettaEnzymeDesign may initially have lower activity compared to natural or commercial lipases, the approach provides a promising framework for generating novel enzymes that can be further improved through subsequent laboratory evolution. researchgate.netmdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Catalytic Insights

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful computational techniques used to study enzymatic reactions, including those catalyzed by lipases. This approach combines the accuracy of quantum mechanics for the chemically active region (e.g., the enzyme's active site and substrate) with the computational efficiency of molecular mechanics for the rest of the protein and surrounding environment. chemrxiv.orgchemrxiv.orgnih.gov QM/MM simulations allow for the investigation of bond breaking and formation events, transition states, and energy barriers involved in this compound catalysis. chemrxiv.orgchemrxiv.orgnih.gov

Studies utilizing QM/MM simulations have provided detailed insights into the catalytic mechanisms of various lipases. For instance, QM/MM studies have been employed to compare the catalytic mechanisms for the synthesis of polycaprolactone (B3415563) by enzymes like Candida antarctica this compound B (CalB) and Archaeoglobus fulgidus carboxylesterase (AfEST). chemrxiv.orgchemrxiv.org These studies revealed that bond forming/breaking events are concerted with proton transfer involving the catalytic histidine residue, albeit with varying degrees of coupling between atomic motions. chemrxiv.orgchemrxiv.org QM/MM calculations have also been used to investigate the enantioselectivity of lipases, such as the Burkholderia cepacia this compound (BCL) and CalB, towards chiral substrates like secondary alcohols or propranolol. researchgate.net These simulations can reproduce and rationalize experimentally observed enantioselectivity by identifying key enzyme-substrate interactions and calculating reaction barriers for different enantiomers. researchgate.net Furthermore, QM/MM studies have explored the mechanism behind the preference of certain lipases for specific substrates, such as the higher conversion rate observed for the synthesis of amides from aromatic amines compared to aliphatic amines by a this compound from Rhizorhabdus dicambivorans. nih.gov These simulations can reveal factors like substrate orientation, catalytic distances, and reaction barriers that contribute to substrate specificity. nih.gov

QM/MM analyses can highlight energy disparities between different catalytic configurations or active site architectures, providing valuable information for enzyme engineering studies. nih.gov For example, QM/MM simulations have been used to study acylation and deacylation steps in this compound reactions, revealing reaction free energy profiles and transition state conformations. nih.gov

In Silico Modeling for Structure-Function Relationships

In silico modeling techniques are extensively used to investigate the relationship between this compound structure and function, aiding in the understanding of their catalytic properties, substrate specificity, and stereoselectivity.

Homology Modeling of this compound Structures

Homology modeling is a widely used computational method to predict the three-dimensional (3D) structure of a protein based on the known experimental structure of a homologous protein (template). researchgate.netresearchgate.netnih.gov This approach is particularly valuable for lipases, as experimental structures are not available for all identified this compound sequences. Homology modeling can provide a reasonable structural model when the target sequence shares more than 25% sequence identity with a known template structure. nih.gov

The process typically involves searching sequence databases (like NCBI) to identify suitable templates with known 3D structures (available in databases like PDB). ajol.infoquestjournals.org Sequence alignment between the target this compound sequence and the chosen template(s) is then performed. nih.govajol.info Modeling software or web servers (such as MODELLER, ESyPred3D, or Swiss Model Server) are used to build the 3D model based on the alignment and template structure. researchgate.netnih.govajol.info The quality of the generated homology model is then assessed using validation tools that evaluate stereochemical quality and other structural parameters. researchgate.netnih.govquestjournals.org

Homology modeling has been applied to predict the structures of lipases from various sources, including marine bacteria and Arabidopsis thaliana. researchgate.netresearchgate.netnih.gov These predicted structures serve as a basis for further computational analyses, such as molecular docking and dynamics simulations, to investigate substrate interactions and catalytic mechanisms. researchgate.netnih.gov For instance, homology models have been used to study the potential interaction of Arabidopsis thaliana this compound with natural substrates like tributyrin (B1683025), trioctanoin, and triolein (B1671897) through docking studies. nih.gov Homology modeling can also be used to analyze the structural impact of mutations in this compound genes, such as mutations in the this compound H (LIPH) gene, by comparing the predicted structures of normal and mutated proteins. ajol.info

Prediction of Substrate Specificity and Stereoselectivity

In silico methods, including molecular docking and molecular dynamics simulations, are employed to predict and understand the substrate specificity and stereoselectivity of lipases. These approaches aim to model the interactions between the this compound active site and potential substrates or inhibitors.

High-throughput in silico methods based on covalent docking of potential substrates into enzyme binding sites have been developed to predict the substrate specificities of enzyme families, including lipases and esterases. nih.govresearchgate.net These methods assess substrate binding based on criteria such as productive binding geometry (e.g., hydrogen bonds with catalytic residues and the oxyanion hole) and predicted binding affinity (docking score). nih.govresearchgate.net While these methods can generally reproduce experimental data on substrate specificity and stereoselectivity, the rigidity of the docking procedure can sometimes lead to false predictions, highlighting the importance of considering protein flexibility and identifying appropriate structures. nih.govresearchgate.net

Substrate-imprinted docking, which uses reaction intermediates and incorporates protein flexibility, has been presented as a predictive method to model substrate specificity and enantioselectivity of lipases and esterases. researchgate.net This approach involves covalent docking of reaction intermediates followed by geometry optimization of the enzyme-substrate complex. researchgate.net This method has been applied to model the enantioselectivity of lipases like Candida antarctica this compound B and Candida rugosa this compound, as well as the substrate specificity of Burkholderia cepacia this compound, with reported accuracy in reproducing experimental observations. researchgate.net

Molecular docking methods are also used to predict the enantioselectivity of lipases by docking libraries of chiral substrates to enzyme structures. researchgate.net By analyzing the binding poses and scores of different enantiomers, researchers can infer the enzyme's enantiopreference in catalysis. researchgate.net

In silico screening platforms have been developed to predict enzyme substrates using molecular docking, based on the principle that enzyme function is determined by structure. acs.org These platforms start with an enzyme structure (either experimental or homology modeled) and incorporate mechanism-based restricted docking to identify potential catalytic targets from a library of molecules. acs.org Molecular mechanics-based methods are often used in these screenings due to their computational efficiency. acs.org

Studies have shown that even single amino acid changes can drastically modify this compound substrate specificity, and in silico approaches can be used to predict such mutant variants, potentially reducing the need for extensive experimental screening. nih.gov

Bioinformatic Tools and Databases for this compound Research

Bioinformatic tools and databases are essential resources for this compound research, providing organized information on this compound sequences, structures, and functions, and enabling comparative analyses and classification.

Utilization of the this compound Engineering Database (LED)

The this compound Engineering Database (LED) is a valuable, publicly accessible resource that integrates information on the sequence, structure, and function of microbial lipases, esterases, and related proteins. researchgate.netnih.govnih.govresearchgate.net It serves as a navigation and analysis tool for these protein families. nih.govresearchgate.net

The LED contains sequence data assigned to homologous families and superfamilies, providing multisequence alignments with annotated functionally relevant residues, including the catalytic serine within the conserved GxSxG motif and residues in the oxyanion hole. researchgate.netnih.govnih.gov The database also includes experimental structures of proteins, which are superposed and consistently annotated. nih.govnih.gov Pre-calculated phylogenetic trees are available to facilitate navigation within superfamilies. nih.govnih.gov

The LED is a useful tool for understanding sequence-structure-function relationships in lipases and for guiding protein engineering efforts. researchgate.netnih.govnih.govresearchgate.net It helps in identifying functionally relevant residues beyond the active site and in designing mutants with desired properties, such as altered substrate specificity. nih.govnih.govresearchgate.net The database classifies sequences based on domain arrangement and the type of oxyanion hole. pazy.eu The LED has been applied to systematically analyze the diverse class of lipolytic enzymes. nih.govnih.govresearchgate.net

Phylogenetic Analysis and Classification of this compound Gene Families

Phylogenetic analysis is a fundamental bioinformatic approach used to study the evolutionary relationships between this compound genes and to classify them into families and subfamilies. By analyzing sequence similarities and evolutionary history, phylogenetic analysis helps to understand the divergence and conservation of this compound functions across different organisms.

Lipases belong to diverse protein families, often sharing a common α/β-hydrolase fold despite lacking global sequence similarity. nih.gov Phylogenetic analysis allows researchers to group lipases into homologous families and superfamilies based on sequence relationships. researchgate.netnih.govnih.gov This classification aids in organizing the vast number of identified this compound sequences and provides a framework for studying their functional diversity.

Studies utilizing phylogenetic analysis have classified bacterial lipolytic enzymes based on amino acid sequences and biological properties. plos.org For example, thermostable lipases from thermophilic bacteria have been grouped into specific subfamilies. plos.org Phylogenetic analysis can also reveal novel subfamilies within larger this compound families, as demonstrated by the identification of a new subfamily (family I.9) of bacterial true lipases through the analysis of a this compound from Aneurinibacillus thermoaerophilus. plos.org

Genome-wide classification and phylogenetic analyses are also applied to study this compound gene families in plants. mdpi.comnih.govcgiar.orgbiorxiv.org These studies identify the full complement of this compound genes in a species and classify them into subfamilies based on phylogenetic relationships and structural characteristics. mdpi.comnih.govcgiar.orgbiorxiv.org Phylogenetic trees help visualize the evolutionary history of these gene families and can reveal patterns of gene expansion or maintenance across different plant species. mdpi.comnih.govcgiar.orgbiorxiv.org For instance, phylogenetic analysis of triacylglycerol this compound (TGL) genes in tomato classified them into distinct subfamilies, and analysis of GDSL-type esterase/lipase (GELP) families in flowering plants identified main clusters and orthogroups. mdpi.comnih.govcgiar.orgbiorxiv.org These analyses provide a framework for functional studies and understanding the evolutionary dynamics of this compound gene families. mdpi.comcgiar.orgbiorxiv.org

Phylogenetic analysis, combined with sequence alignment and conserved region analysis, helps to illustrate differences and similarities between lipases from different families or subfamilies, contributing to a better understanding of their functional variations. plos.org

Q & A

Q. What are the standard methodologies for quantifying lipase activity in vitro?

this compound activity is typically measured using spectrophotometric assays (e.g., p-nitrophenyl esters hydrolysis) or titrimetric methods (e.g., olive oil emulsion hydrolysis). Ensure calibration with known enzyme concentrations and control for pH/temperature variations. Reproducibility requires triplicate trials and normalization against protein content via Bradford assay .

Q. How do researchers select microbial vs. mammalian lipases for specific hydrolysis studies?

Selection depends on substrate specificity, thermostability, and pH tolerance. Microbial lipases (e.g., Candida rugosa) are preferred for broad substrate ranges, while mammalian lipases (e.g., pancreatic this compound) are used for physiological modeling. Comparative kinetic studies (Km, Vmax) and SDS-PAGE purity checks are critical .

Q. What are the key steps to isolate and purify lipases from crude extracts?

Use ammonium sulfate precipitation followed by column chromatography (e.g., ion-exchange, hydrophobic interaction). Validate purity via SDS-PAGE and activity assays. Include protease inhibitors during extraction to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize this compound production in microbial fermentation?

Apply response surface methodology (RSM) or evolutionary operation (EVOP) designs to test variables (e.g., carbon source, pH, agitation). For example, a 2³ factorial design can identify interactions between temperature, nitrogen source, and inducer concentration. Analyze via ANOVA to pinpoint significant factors .

Q. What strategies resolve contradictions in this compound substrate specificity data across studies?

Conduct meta-analyses to compare experimental conditions (e.g., pH, detergent additives). Use molecular docking simulations to validate substrate-enzyme interactions. Replicate disputed experiments with standardized protocols and report Cohen’s d effect sizes for clarity .

Q. How to assess this compound conformational changes during interfacial activation?

Employ fluorescence spectroscopy (e.g., tryptophan quenching) or circular dichroism (CD) to monitor structural shifts. Pair with molecular dynamics simulations to correlate activity changes with tertiary structure alterations. Control for lipid composition in emulsion systems .

Q. What computational tools predict this compound thermostability for industrial applications?

Use homology modeling (SWISS-MODEL) and stability predictors (FoldX, I-Mutant). Validate predictions via site-directed mutagenesis and differential scanning calorimetry (DSC). Report ΔΔG values for mutant vs. wild-type stability .

Methodological Challenges

Q. How to address low reproducibility in this compound immobilization studies?

Standardize support matrices (e.g., silica vs. chitosan) and crosslinking methods (e.g., glutaraldehyde concentration). Characterize immobilization efficiency via FT-IR and BET surface area analysis. Include leaching tests in activity assays .

Q. What statistical approaches differentiate this compound isoform contributions in complex mixtures?

Apply principal component analysis (PCA) to activity profiles across substrates. Use Western blotting with isoform-specific antibodies for validation. Kinetic deconvolution via Michaelis-Menten modeling may separate overlapping activities .

Data Interpretation & Reporting

Q. How to validate this compound inhibition mechanisms in mixed-substrate systems?

Combine Lineweaver-Burk plots with inhibitor dose-response curves. Use surface plasmon resonance (SPR) to measure binding affinities. Report IC50 values with 95% confidence intervals and compare with known inhibitors .

Q. What criteria ensure ethical rigor in animal-derived this compound studies?

Follow ARRIVE guidelines for in vivo experiments: justify sample sizes via power analysis, minimize distress, and obtain institutional ethics approval. Use sham-operated controls for surgical interventions .

Tables for Key Methodological Comparisons

Method Application Advantages Limitations
Spectrophotometric AssayActivity quantificationHigh throughput, low costInterference from colored substrates
DSCThermostability analysisDirect ΔH measurementRequires high enzyme purity
RSMFermentation optimizationIdentifies variable interactionsComputationally intensive

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